Trimetrexate trihydrochloride
Description
Properties
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJRHEVYOYMEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047817 | |
| Record name | Trimetrexate trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Trimetrexate Trihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate trihydrochloride is a potent, non-classical folate antagonist that functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves the disruption of essential biosynthetic pathways for DNA, RNA, and proteins, ultimately leading to cell death.[3][4] This lipophilic compound can passively diffuse across cell membranes, making it effective against a range of organisms and malignant cells.[3] This guide provides an in-depth review of the function, mechanism of action, and key experimental data related to this compound.
Core Function and Mechanism of Action
This compound's principal function is the inhibition of dihydrofolate reductase (DHFR).[5][6] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[2][4]
By competitively binding to DHFR, Trimetrexate blocks the production of THF.[1][2] This depletion of the intracellular THF pool leads to the inhibition of thymidylate synthase and other folate-dependent enzymes, resulting in the disruption of DNA, RNA, and protein synthesis, which ultimately triggers cell death.[2][4] This antimetabolite effect is most pronounced in rapidly proliferating cells, such as malignant tumor cells and certain pathogenic microorganisms, which have a high demand for nucleic acid precursors.[1]
Signaling Pathway of Trimetrexate's Action
Caption: Mechanism of Trimetrexate's inhibition of DHFR and downstream effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | Organism | IC50 (nM) | Reference |
| Dihydrofolate Reductase (DHFR) | Human | 4.74 | [7] |
| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | 1.35 | [7] |
Table 2: In Vitro Cellular Effects
| Cell Line/Organism | Concentration | Exposure Time | Effect | Reference |
| Toxoplasma gondii in murine macrophages | 0.1 µM | 18 h | Complete inhibition of proliferation | [7] |
| SNU-C4 and NCI-H630 cells | 0.1 mM | 24 h | 50-60% inhibition of cell growth | [7] |
| C4 cells | 1 mM | 24 h | 42% lethality | [7] |
| C4 cells | 10 mM | 24 h | 50% lethality | [7] |
Table 3: In Vivo Efficacy in Toxoplasma gondii Infected Mice
| Dosage and Administration | Outcome | Reference |
| 180 mg/kg/day (oral in drinking water) | Extended median survival to 10 days | [7] |
| 30 mg/kg/day (intraperitoneal) | Extended median survival to 19 days | [7] |
Experimental Protocols
While detailed, step-by-step laboratory protocols are proprietary and vary between studies, the general methodologies employed in the cited research can be outlined.
DHFR Inhibition Assay (General Workflow)
This type of assay quantifies the inhibitory effect of a compound on the DHFR enzyme.
Caption: General workflow for a DHFR inhibition assay.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH.
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature for a specific period.
-
Measurement: The activity of DHFR is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The percentage of inhibition at each Trimetrexate concentration is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Cell Proliferation/Viability Assay (General Workflow)
These assays are used to assess the effect of a compound on cell growth and survival.
Caption: General workflow for a cell viability assay.
Methodology:
-
Cell Seeding: The chosen cell line is seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent (such as MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®) is added to the wells. These reagents are converted into a detectable product by metabolically active cells.
-
Signal Measurement: The signal (absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The signal from treated cells is compared to that of untreated control cells to determine the percentage of cell viability or inhibition.
Therapeutic Applications and Considerations
This compound has been primarily investigated and used for the treatment of moderate-to-severe Pneumocystis jirovecii (formerly carinii) pneumonia (PCP) in immunocompromised patients, particularly those with AIDS who are intolerant or refractory to standard therapies.[3][5][8] It has also been explored as an antineoplastic agent for various cancers, including colon, head, neck, and lung cancer, as well as leiomyosarcoma and methotrexate-resistant skin lymphoma.[4][6][8]
A critical aspect of Trimetrexate therapy is the co-administration of leucovorin (folinic acid).[3][5] Leucovorin is a reduced folate that can be utilized by host cells but not by P. jirovecii.[3] This "leucovorin rescue" bypasses the DHFR inhibition in host cells, thereby mitigating the myelosuppressive and other toxic side effects of Trimetrexate while maintaining its efficacy against the pathogen.[3][8]
Conclusion
This compound is a well-characterized DHFR inhibitor with a clear mechanism of action that disrupts fundamental cellular processes. Its efficacy against various pathogens and cancer cell lines has been demonstrated in both in vitro and in vivo studies. The quantitative data and experimental workflows presented in this guide provide a solid foundation for researchers and drug development professionals working with or exploring the potential of this compound. Future research may focus on novel drug delivery systems, combination therapies, and its application against emerging drug-resistant organisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mims.com [mims.com]
- 6. Trimetrexate - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hivclinic.ca [hivclinic.ca]
Trimetrexate Trihydrochloride: A Technical Guide to a Potent DHFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate trihydrochloride is a potent, non-classical, lipophilic inhibitor of the enzyme dihydrofolate reductase (DHFR). Unlike the classical folate antagonist methotrexate, trimetrexate does not rely on the reduced folate carrier for cellular uptake, allowing it to circumvent a common mechanism of drug resistance. This technical guide provides an in-depth overview of trimetrexate's mechanism of action, pharmacological properties, and clinical applications. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and development of this and other DHFR inhibitors.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2] Inhibition of DHFR disrupts these vital cellular processes, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[1][3]
Trimetrexate is a quinazoline-based antifolate agent that acts as a competitive inhibitor of DHFR.[1][2] Its lipophilic nature allows it to passively diffuse across cell membranes, an important characteristic that distinguishes it from the hydrophilic antifolate methotrexate.[3][4] This property enables trimetrexate to be effective against methotrexate-resistant cells that have developed impaired drug transport.[4][5] Trimetrexate has demonstrated clinical activity in the treatment of Pneumocystis jirovecii pneumonia (PCP) and various solid tumors.[3][6][7]
Mechanism of Action
Trimetrexate exerts its cytotoxic effects by tightly binding to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of THF, leading to a depletion of downstream metabolites essential for nucleotide and amino acid biosynthesis. The subsequent disruption of DNA, RNA, and protein synthesis ultimately results in the inhibition of cell growth and induction of apoptosis.[1][2]
Caption: Signaling pathway of DHFR inhibition by Trimetrexate.
Quantitative Data
Enzymatic Inhibition
Trimetrexate is a potent inhibitor of DHFR from various species. The following table summarizes its inhibitory activity.
| Enzyme Source | Inhibition Constant | Value (nM) |
| Human DHFR | IC₅₀ | 4.74[1][8] |
| Toxoplasma gondii DHFR | IC₅₀ | 1.35[1][8] |
| Human-derived Pneumocystis carinii DHFR | Kᵢ | 0.23 ± 0.03[9] |
| Methotrexate (for comparison) | ||
| Human-derived Pneumocystis carinii DHFR | Kᵢ | 0.016 ± 0.004[9] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant.
Pharmacokinetic Properties in Humans
The pharmacokinetic profile of trimetrexate has been evaluated in clinical trials. The following table presents key parameters from a phase I study in cancer patients.
| Parameter | Value |
| Distribution | |
| Plasma Protein Binding | 86 - 94%[10] |
| Volume of Distribution (Vd) | 21.1 L/m²[10] |
| Metabolism | |
| Primary Route | Hepatic (Oxidative O-demethylation)[4] |
| Elimination | |
| Half-life (t½) | ~13.6 hours[10] |
| Total Plasma Clearance | 27.9 mL/min/m²[10] |
| Renal Excretion (unchanged) | < 5%[4] |
Clinical Efficacy and Toxicity in Solid Tumors
Trimetrexate has been investigated as a single agent in various advanced solid tumors. The table below summarizes the response rates and primary toxicities observed in phase II clinical trials.
| Cancer Type | Number of Patients | Response Rate (%) | Primary Dose-Limiting Toxicities |
| Non-Small Cell Lung Cancer | 14 | 0[11] | Myelosuppression (leukopenia, thrombocytopenia), nausea, vomiting, rash, mucositis, diarrhea, elevated SGOT[11] |
| Urothelial Carcinoma | 48 | 17[9] | Mucosal, gastrointestinal, and myelosuppressive toxicities[9] |
| Breast, Head and Neck Cancers | - | Activity noted | Hematologic toxicity[3][5] |
Experimental Protocols
DHFR Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of trimetrexate against DHFR.
Caption: Experimental workflow for a DHFR inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: Prepare a stock solution of dihydrofolic acid in assay buffer.
-
Cofactor: Prepare a stock solution of NADPH in assay buffer.
-
Enzyme: Dilute purified DHFR to the desired concentration in assay buffer.
-
Inhibitor: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, NADPH solution, and DHFR enzyme solution.
-
Add the trimetrexate dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the dihydrofolic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of trimetrexate.
-
Determine the percent inhibition for each trimetrexate concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the trimetrexate concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. For tight-binding inhibitors, the Henderson equation can be used to determine the Kᵢ value.[9][11]
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of trimetrexate on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of trimetrexate in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of trimetrexate. Include a vehicle control (medium with the same concentration of the drug solvent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each trimetrexate concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the trimetrexate concentration and determine the IC₅₀ value.
-
Mechanisms of Resistance
Resistance to trimetrexate can arise through several mechanisms:
-
Overexpression of DHFR: Increased levels of the target enzyme can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.[12]
-
Multidrug Resistance (MDR) Phenotype: Some cancer cells exhibit cross-resistance to trimetrexate due to the overexpression of efflux pumps like P-glycoprotein, which actively transport the drug out of the cell.[13]
-
Altered DHFR: Mutations in the DHFR gene can lead to an enzyme with reduced affinity for trimetrexate.[14]
-
Impaired Influx: Although less common for the lipophilic trimetrexate, alterations in membrane transport can contribute to resistance.[10]
Conclusion
This compound is a potent DHFR inhibitor with a distinct pharmacological profile that offers advantages over classical antifolates, particularly in the context of certain resistance mechanisms. Its clinical utility has been established in specific indications, and it continues to serve as a valuable tool for research into folate metabolism and the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive resource for scientists and researchers working with trimetrexate and other DHFR inhibitors, facilitating a deeper understanding of its properties and enabling the design of future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Trimetrexate: experience with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I and pharmacokinetic study of trimetrexate using a 24-hour continuous-injection schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Trimetrexate Trihydrochloride in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate trihydrochloride, a potent lipophilic antifolate, has been a subject of significant interest in oncological research. As a competitive inhibitor of dihydrofolate reductase (DHFR), it disrupts essential metabolic pathways, leading to the cessation of cancer cell proliferation and induction of cell death. This technical guide provides an in-depth overview of trimetrexate's core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and presents detailed experimental protocols for its investigation. Furthermore, this document visualizes the critical signaling pathways and experimental workflows using the DOT language for enhanced clarity and comprehension by researchers in the field.
Introduction
Trimetrexate is a quinazoline derivative that acts as a folic acid antagonist.[1][2] Unlike the classical antifolate methotrexate, trimetrexate is lipid-soluble and does not rely on the reduced folate carrier for cellular uptake, allowing it to be effective against methotrexate-resistant tumors with impaired transport mechanisms.[3] Its primary mode of action is the potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] This inhibition leads to the depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential precursors for DNA, RNA, and protein synthesis.[2][4] The disruption of these fundamental cellular processes ultimately results in cell cycle arrest and apoptosis.[1][5]
Mechanism of Action
Trimetrexate's primary molecular target is the enzyme dihydrofolate reductase (DHFR).[1][2] It competitively binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential one-carbon donors in two major biosynthetic pathways:
-
Thymidylate Synthesis: Tetrahydrofolate is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Purine Synthesis: Tetrahydrofolate derivatives are required for two steps in the de novo purine synthesis pathway, which produces the building blocks of both DNA and RNA.
By inhibiting DHFR, trimetrexate leads to a depletion of the intracellular pool of reduced folates, thereby stalling DNA replication and RNA synthesis, which disproportionately affects rapidly proliferating cancer cells.[4]
Signaling Pathways
The primary signaling pathway affected by trimetrexate is the folate metabolism pathway, leading to disruptions in nucleotide synthesis. The consequence of this metabolic disruption can trigger downstream signaling events related to cell stress and death, such as the p53 and apoptotic signaling pathways.
References
- 1. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
Trimetrexate Trihydrochloride in the Treatment of Pneumocystis jirovecii Pneumonia: A Technical Guide
This guide provides a comprehensive overview of the use of trimetrexate trihydrochloride in studies concerning Pneumocystis carinii pneumonia (PCP), now referred to as Pneumocystis jirovecii pneumonia. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the drug's mechanism of action, clinical efficacy, and the protocols employed in key studies.
Core Concept: Mechanism of Action
Trimetrexate is a potent, lipid-soluble antifolate agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] By inhibiting DHFR, trimetrexate blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][3] This disruption of nucleic acid synthesis ultimately leads to cell death in rapidly dividing organisms like Pneumocystis jirovecii.[1]
A key characteristic of trimetrexate is its lipophilicity, which allows it to passively diffuse across cell membranes.[3] This is a significant advantage as P. jirovecii lacks the active folate transport system found in mammalian cells, which is necessary for the uptake of classic folate antagonists like methotrexate.[4][5]
To mitigate the cytotoxic effects of trimetrexate on host cells, it is co-administered with leucovorin (folinic acid), a reduced folate.[3] Leucovorin is readily transported into mammalian cells, bypassing the DHFR inhibition and rescuing them from the toxic effects of trimetrexate.[3] In contrast, P. jirovecii cannot efficiently take up leucovorin, resulting in a selective therapeutic effect against the pathogen.[6][7] In vitro studies have demonstrated that trimetrexate is approximately 1,500 times more potent than trimethoprim as an inhibitor of P. carinii DHFR.[4][7]
References
- 1. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetrexate for Pneumocystis carinii pneumonia in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment of Pneumocystis carinii pneumonia with trimetrexate in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of Trimetrexate and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the mechanisms of action of trimetrexate and methotrexate, two pivotal dihydrofolate reductase (DHFR) inhibitors. The document elucidates their core biochemical interactions, cellular transport, and the resulting downstream effects that underpin their therapeutic efficacy and resistance profiles.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
Both trimetrexate and methotrexate function as antifolates, exerting their primary cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[3][4] By competitively inhibiting DHFR, both drugs lead to a depletion of intracellular THF pools, thereby disrupting the synthesis of nucleic acids and ultimately leading to cell cycle arrest in the S phase and apoptosis.[5][6][7]
Trimetrexate is a non-classical folate antagonist, while methotrexate is considered a classical analogue of folic acid.[8][9][10] The primary distinction lies in their cellular uptake mechanisms and their potential for polyglutamylation, which will be discussed in subsequent sections.
Quantitative Comparison of DHFR Inhibition
The inhibitory potency of trimetrexate and methotrexate against DHFR has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these inhibitors.
| Inhibitor | Target | IC50 Value | Reference |
| Trimetrexate | Human DHFR | 4.74 nM | [11][12] |
| Trimetrexate | Toxoplasma gondii DHFR | 1.35 nM | [11][12] |
| Trimetrexate | Pneumocystis carinii DHFR | 0.038 µM | [11] |
| Methotrexate | General DHFR Inhibition | Potent, tight-binding competitive inhibitor | [6] |
| Methotrexate | Mtb DHFR | 16.0 ± 3.0 µM | [13] |
Note: Direct comparative IC50 values for methotrexate against human DHFR were not consistently available in the initial search results, though it is widely recognized as a potent inhibitor.
Cellular Transport Mechanisms: A Key Point of Divergence
A significant difference between trimetrexate and methotrexate lies in their mode of entry into target cells. This distinction has profound implications for their clinical applications and resistance profiles.
Trimetrexate: Passive Diffusion
Trimetrexate is a lipophilic molecule, which allows it to traverse the cell membrane primarily through passive diffusion.[14][15] This characteristic means it does not rely on specific carrier proteins for cellular uptake.[16][17] This transport mechanism is a key advantage, as it allows trimetrexate to be effective against cells that have developed resistance to methotrexate due to impaired transport.[15][18]
Methotrexate: Active Transport
In contrast, methotrexate, being a charged molecule at physiological pH, requires active transport for cellular entry. It primarily utilizes the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1), and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors (FRs).[5][19][20][21] This reliance on specific transporters makes methotrexate susceptible to resistance mechanisms involving the downregulation or mutation of these carrier proteins.[22][23]
Intracellular Metabolism and Retention
Once inside the cell, the metabolic fates of trimetrexate and methotrexate diverge significantly, impacting their duration of action and inhibitory potency.
Trimetrexate: Limited Metabolism
Trimetrexate is not a substrate for polyglutamylation.[18] Polyglutamylation is a process where glutamate residues are added to folate analogs, which traps them inside the cell and increases their affinity for target enzymes. The absence of polyglutamylation for trimetrexate means its intracellular retention is dependent on the concentration gradient.[18]
Methotrexate: Polyglutamylation
Methotrexate undergoes extensive polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[5][20][21] This process is crucial for its therapeutic efficacy as the polyglutamated forms of methotrexate (MTX-PGs) are retained within the cell for longer periods and are more potent inhibitors of DHFR and other folate-dependent enzymes like thymidylate synthase (TYMS).[5][21] The polyglutamation process can be reversed by the enzyme γ-glutamyl hydrolase (GGH).[5]
Signaling Pathways and Downstream Effects
The inhibition of DHFR by both trimetrexate and methotrexate triggers a cascade of downstream events that culminate in cell death.
Caption: DHFR inhibition by Trimetrexate and Methotrexate disrupts nucleotide synthesis, leading to cell cycle arrest and apoptosis.
Mechanisms of Resistance
Resistance to antifolate therapy is a significant clinical challenge. The mechanisms of resistance differ between trimetrexate and methotrexate, largely due to their distinct transport and metabolic pathways.
Trimetrexate Resistance
Resistance to trimetrexate is less common than methotrexate resistance. It can arise from:
-
Increased DHFR expression: Overproduction of the target enzyme can overcome the inhibitory effects of the drug.[24]
-
Mutations in DHFR: Alterations in the DHFR gene can lead to a reduced binding affinity of trimetrexate.[18]
-
Drug efflux: Trimetrexate can be a substrate for multidrug resistance (MDR) efflux pumps, which actively transport the drug out of the cell.[18]
Methotrexate Resistance
Mechanisms of resistance to methotrexate are more varied and include:
-
Impaired transport: Downregulation or mutation of the reduced folate carrier (RFC) is a common mechanism of acquired resistance.[22][23][25]
-
Decreased polyglutamylation: Reduced activity of FPGS or increased activity of GGH can lead to lower intracellular concentrations of the more potent polyglutamated forms of methotrexate.[25]
-
Increased DHFR expression: Similar to trimetrexate, amplification of the DHFR gene can confer resistance.[22][26]
-
Mutations in DHFR: Altered DHFR with reduced affinity for methotrexate can also lead to resistance.[25]
Experimental Protocols
Determination of IC50 for DHFR Inhibition
Objective: To determine the concentration of an inhibitor (trimetrexate or methotrexate) required to inhibit 50% of DHFR activity.
Methodology:
-
Enzyme Source: Purified recombinant human DHFR.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Assay Buffer: Typically a potassium phosphate buffer at a physiological pH (e.g., 7.0-7.5) containing a reducing agent like dithiothreitol (DTT).
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and DHFR enzyme.
-
Varying concentrations of the inhibitor (trimetrexate or methotrexate) are added to the reaction mixtures.
-
The reaction is initiated by the addition of DHF.
-
The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Uptake Assay
Objective: To measure the influx of trimetrexate or methotrexate into cancer cells.
Methodology:
-
Cell Line: A relevant cancer cell line (e.g., CCRF-CEM for leukemia).
-
Radiolabeled Drug: [³H]-methotrexate or a suitable radiolabeled form of trimetrexate.
-
Culture Conditions: Cells are grown to a logarithmic phase in appropriate culture medium.
-
Procedure:
-
Cells are harvested, washed, and resuspended in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The radiolabeled drug is added to the cell suspension at various concentrations and time points.
-
Uptake is stopped at designated times by adding an ice-cold stop solution (e.g., phosphate-buffered saline) and rapidly centrifuging the cells.
-
The cell pellet is washed to remove extracellular drug.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The rate of uptake is calculated and can be used to determine kinetic parameters such as Km and Vmax for active transport (in the case of methotrexate).
-
Comparative Workflow: Cellular Fate of Trimetrexate vs. Methotrexate
Caption: Cellular uptake and metabolism of Trimetrexate and Methotrexate.
References
- 1. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. proteopedia.org [proteopedia.org]
- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Membrane Transport of Methotrexate in Human Lymphoblastoid Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Defective transport as a mechanism of acquired resistance to methotrexate in patients with acute lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of trimetrexate transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Cytotoxicity of trimetrexate against antifolate-resistant human T-cell leukemia cell lines developed in oxidized or reduced folate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifolate Activity of Trimetrexate Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate trihydrochloride, a non-classical lipophilic antifolate, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). Its mechanism of action, distinct from classical antifolates like methotrexate, allows it to circumvent common resistance mechanisms. This technical guide provides an in-depth overview of the antifolate activity of Trimetrexate, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of folate metabolism.
Introduction
Trimetrexate is a quinazoline-based antifolate agent that has demonstrated a broad spectrum of activity against various neoplastic cells and opportunistic pathogens, most notably Pneumocystis jirovecii (formerly carinii), the causative agent of Pneumocystis pneumonia (PCP) in immunocompromised individuals.[1][2] Unlike classical folate antagonists such as methotrexate, Trimetrexate's lipophilic nature and its independence from the reduced folate carrier system for cellular uptake provide it with a unique pharmacological profile.[3][4] This key difference allows Trimetrexate to be effective against methotrexate-resistant cells that exhibit impaired drug transport.[4][5] Its primary mechanism of action is the potent and competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.
Mechanism of Antifolate Activity
Trimetrexate exerts its cytotoxic and antimicrobial effects by disrupting the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids. The central target of Trimetrexate is the enzyme dihydrofolate reductase (DHFR).
2.1. Inhibition of Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines and thymidylate, a critical component of DNA.
Trimetrexate acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme with high affinity and preventing the binding of its natural substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF.
2.2. Downstream Effects of DHFR Inhibition
The depletion of THF has several critical downstream consequences:
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, requires a THF derivative (N5,N10-methylenetetrahydrofolate) as a methyl donor. The lack of THF stalls this process, leading to a "thymineless death" as cells are unable to synthesize DNA.
-
Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo purine biosynthesis pathway. Inhibition of DHFR thus disrupts the synthesis of adenine and guanine, further impeding DNA and RNA synthesis.
-
Inhibition of Amino Acid Synthesis: The synthesis of certain amino acids, such as methionine and serine, also relies on THF-mediated one-carbon transfers.
The collective disruption of these essential biosynthetic pathways ultimately leads to the cessation of cell growth and proliferation, and eventually, cell death.
Signaling Pathway of Trimetrexate's Antifolate Activity
Caption: Mechanism of Trimetrexate's Antifolate Activity.
Quantitative Inhibitory Data
The potency of Trimetrexate as a DHFR inhibitor has been quantified against enzymes from various species. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Table 1: IC50 Values of Trimetrexate against Dihydrofolate Reductase
| Species/Organism | Enzyme Source | IC50 (nM) | Reference(s) |
| Homo sapiens (Human) | Recombinant | 4.74 | [6][7] |
| Toxoplasma gondii | Recombinant | 1.35 | [6][7] |
| Pneumocystis carinii (rat-derived) | - | 26.1 | [8] |
| Mycobacterium abscessus | Recombinant | ~12,000 (MIC90) | [9] |
Table 2: Ki Values of Trimetrexate against Dihydrofolate Reductase
| Species/Organism | Enzyme Source | Ki (nM) | Reference(s) |
| Pneumocystis carinii (human-derived) | Recombinant | 0.23 ± 0.03 | |
| Escherichia coli | - | 5.1 | [7] |
Experimental Protocols
The following section details a generalized protocol for a Dihydrofolate Reductase (DHFR) inhibition assay, a common method for evaluating the antifolate activity of compounds like Trimetrexate. This protocol is based on spectrophotometric measurement of NADPH oxidation.
4.1. Principle
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of this absorbance decrease in the presence of the inhibitor.
4.2. Materials and Reagents
-
Purified recombinant DHFR enzyme (from the desired species)
-
This compound
-
Dihydrofolic acid (DHF)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
4.3. Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of Trimetrexate in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations.
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Dilute the purified DHFR enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Trimetrexate solution (or vehicle control)
-
DHFR enzyme solution
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.
-
Immediately place the microplate in the spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for a duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Plot the percentage of DHFR inhibition against the logarithm of the Trimetrexate concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for DHFR Inhibition Assay
Caption: Workflow for a DHFR Inhibition Assay.
Conclusion
This compound is a potent antifolate agent with a well-defined mechanism of action centered on the competitive inhibition of dihydrofolate reductase. Its lipophilic nature and ability to bypass the reduced folate carrier system make it a valuable tool in contexts where resistance to classical antifolates is a concern. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Trimetrexate and other antifolates. Further research into the selectivity of Trimetrexate for microbial versus mammalian DHFR and its potential in combination therapies will continue to be of significant interest in the fields of oncology and infectious disease.
References
- 1. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Pneumocystis carinii pneumonia with trimetrexate in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent effect of trimetrexate, a lipid-soluble antifolate, on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Trimetrexate Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Trimetrexate trihydrochloride, a potent lipophilic antifolate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key preclinical models. This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of Trimetrexate's preclinical behavior.
Pharmacokinetic Parameters in Preclinical Models
The pharmacokinetic profile of Trimetrexate has been characterized in several preclinical species, primarily in rats and Rhesus monkeys. The data reveal a compound with extensive metabolism, high protein binding, and triexponential plasma disappearance.[1] The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in these models.
Table 1: Pharmacokinetic Parameters of Trimetrexate Following Intravenous Administration
| Parameter | Rat | Rhesus Monkey |
| Dose | Data Not Available | 100 mg/m² |
| Cmax | Data Not Available | ~10 µM (HPLC) |
| AUC | Data Not Available | 24.3 ± 4.5 µM·h (HPLC) |
| Half-life (t½) | Data Not Available | Terminal: 218 ± 34 min (HPLC) |
| Clearance (CL) | Data Not Available | 121 ± 22 mL/min/m² (HPLC) |
| Volume of Distribution (Vd) | Data Not Available | 3.8 ± 1.0 L/kg (HPLC) |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution. Data for Rhesus monkeys are presented as mean ± SD from a study by Balis et al. (1986).[1]
Table 2: Pharmacokinetic Parameters of Trimetrexate Following Oral Administration
| Parameter | Rat | Rhesus Monkey |
| Dose | Data Not Available | 100 mg/m² |
| Cmax | Data Not Available | 0.5 ± 0.1 µM (HPLC) |
| Tmax | Data Not Available | 120 min |
| AUC | Data Not Available | 5.5 ± 1.2 µM·h (HPLC) |
| Bioavailability | Data Not Available | 23 ± 5% (HPLC) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for Rhesus monkeys are presented as mean ± SD from a study by Balis et al. (1986).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. This section outlines the key experimental protocols employed in the characterization of Trimetrexate's pharmacokinetics.
Animal Models and Drug Administration
-
Animal Species: Male Rhesus monkeys and Wistar rats are commonly used models.[1][2]
-
Intravenous Administration: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline, and administered as an intravenous bolus injection or a continuous infusion.[1]
-
Oral Administration: For oral dosing, Trimetrexate is administered via gavage, often in a solution or suspension.[1]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., femoral vein). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.
-
Urine and Feces Collection: Animals may be housed in metabolic cages to allow for the separate collection of urine and feces over specified time intervals to assess excretion pathways.
Bioanalytical Methods
The quantification of Trimetrexate in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) and dihydrofolate reductase (DHFR) inhibition assays.[1][3] It is important to note that the DHFR inhibition assay may yield higher concentration readings due to the presence of active metabolites.[1]
High-Performance Liquid Chromatography (HPLC) Method:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation using an organic solvent such as methanol or acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant is then injected into the HPLC system.
-
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for the quantification of Trimetrexate.
-
-
Quantification: The concentration of Trimetrexate in the samples is determined by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of the drug in the same biological matrix.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of Trimetrexate's preclinical evaluation.
Metabolic Pathway of Trimetrexate
References
Methodological & Application
Application Notes and Protocols for DHFR Inhibition Assay Using Trimetrexate Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Dihydrofolate Reductase (DHFR) inhibition assay using Trimetrexate trihydrochloride. This document outlines the scientific background, experimental procedures, data analysis, and expected results for researchers investigating DHFR inhibitors.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell proliferation.[1] The inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cells like cancer cells and certain pathogens.[1]
Trimetrexate is a potent, non-classical folate antagonist that acts as a competitive inhibitor of DHFR.[2] Unlike classical antifolates such as methotrexate, Trimetrexate is lipid-soluble and enters cells via passive diffusion.[1] Its strong inhibitory activity against DHFR makes it a subject of interest in cancer therapy and for treating opportunistic infections like Pneumocystis jirovecii pneumonia.[2] This document describes a spectrophotometric assay to determine the inhibitory activity of this compound on DHFR.
Principle of the Assay
The DHFR inhibition assay is based on monitoring the enzymatic conversion of DHF to THF, which is coupled with the oxidation of NADPH to NADP+. The reaction progress is followed by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. In the presence of an inhibitor like Trimetrexate, the rate of NADPH oxidation decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Signaling Pathway of DHFR Inhibition
The inhibition of DHFR by Trimetrexate disrupts the folate cycle, which is essential for nucleotide biosynthesis. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest.
Caption: DHFR inhibition by Trimetrexate blocks THF production.
Quantitative Data Summary
The inhibitory potency of Trimetrexate against DHFR has been determined in various studies. The following table summarizes key quantitative data.
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human DHFR | 4.74 nM | [3] |
| IC50 | Toxoplasma gondii DHFR | 1.35 nM | [3] |
| Ki | Human-derived P. carinii DHFR | 0.23 ± 0.03 nM | [4] |
| Ki | Human DHFR | 0.008 (ratio to P. carinii DHFR) | [4] |
Experimental Protocol
This protocol is adapted from established methods for determining DHFR inhibition.[5]
Materials and Reagents
-
Human recombinant DHFR enzyme
-
This compound
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DHF (Dihydrofolic acid)
-
Assay Buffer: 25 mM KH2PO4/K2HPO4 (pH 7.4), 10 mM β-mercaptoethanol, 1 mM K2EDTA[5]
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
-
DMSO (Dimethyl sulfoxide) for dissolving Trimetrexate
Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer and keep it at room temperature.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in the assay buffer. Aliquot and store at -20°C.
-
DHF Stock Solution (10 mM): Dissolve DHF in the assay buffer with gentle warming if necessary. Aliquot and store at -20°C, protected from light.
-
Trimetrexate Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
DHFR Enzyme: Dilute the enzyme in cold assay buffer to the desired working concentration just before use. Keep on ice.
Assay Procedure
The following workflow outlines the steps for the DHFR inhibition assay.
Caption: Workflow for the DHFR inhibition assay.
-
Plate Setup: In a 96-well UV-transparent microplate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): Assay buffer, NADPH, DHFR, and DHF.
-
Inhibitor Wells: Assay buffer, NADPH, DHFR, DHF, and varying concentrations of Trimetrexate.
-
-
Reaction Mixture: To each well, add the components in the following order (example volumes for a 200 µL final reaction volume):
-
140 µL of Assay Buffer.
-
20 µL of NADPH solution (final concentration, e.g., 100 µM).
-
10 µL of Trimetrexate solution at different concentrations (or assay buffer for the enzyme control).
-
10 µL of diluted DHFR enzyme.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 5 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of DHF solution (final concentration, e.g., 45 µM).[4]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode at room temperature. Record readings every 15-30 seconds for 5-10 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each Trimetrexate concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the Trimetrexate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Trimetrexate that causes 50% inhibition of DHFR activity.[6][7]
Troubleshooting
-
High Background Signal: Ensure that the DHF and NADPH solutions are fresh and have been stored properly to prevent degradation.
-
No Enzyme Activity: Verify the activity of the DHFR enzyme. Ensure proper storage and handling.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents in the wells.
Safety Precautions
-
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for Trimetrexate and other reagents before use.
-
Dispose of all waste containing Trimetrexate according to institutional guidelines for hazardous chemical waste.
By following this detailed protocol, researchers can accurately and reliably determine the inhibitory effects of this compound on DHFR activity, contributing to the broader understanding of its mechanism of action and potential therapeutic applications.
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimetrexate Trihydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimetrexate trihydrochloride in preclinical animal research, with a focus on cancer and infectious disease models. The following sections detail recommended dosage regimens, administration protocols, and the underlying mechanism of action.
Introduction
Trimetrexate is a potent, non-classical antifolate that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] Unlike the classical folate antagonist methotrexate, trimetrexate is lipid-soluble and enters cells via passive diffusion, making it effective against methotrexate-resistant cell lines with impaired folate transport mechanisms.[5] Inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[1][4] A critical aspect of trimetrexate administration in animal studies is the concurrent use of leucovorin (folinic acid) as a rescue agent to protect the host from dose-limiting toxicities, such as myelosuppression, without compromising the therapeutic effect on target cells that lack the leucovorin transport mechanism.[1][2][6][7]
Data Presentation: Quantitative Dosage Information
The following tables summarize reported dosages of this compound in various animal models. It is crucial to note that the optimal dosage can vary significantly based on the animal species, strain, disease model, and experimental endpoint.
Table 1: Trimetrexate Dosage in Mice
| Study Type | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Co-administered Agents | Key Findings |
| Toxicity | N/A | Intravenous | 62 mg/kg | Single dose | N/A | LD50.[1] |
| Efficacy (Leukemia) | SCID | N/A | N/A | N/A | Leucovorin | Tumor regression without significant toxicity.[5] |
| Toxicity Mitigation | DBA | Intraperitoneal | N/A | Single dose | Leucovorin | Leucovorin significantly reduces hematopoietic progenitor damage.[7] |
Table 2: Trimetrexate Dosage in Rats
| Study Type | Rat Strain | Route of Administration | Dosage | Dosing Schedule | Co-administered Agents | Key Findings |
| Toxicity | Wistar | Oral | 90, 180, 295, 375 mg/kg | Single dose | N/A | Mild to moderate effects with <5% mortality.[8] |
| Toxicity | Wistar | Oral | 32, 65, 80 mg/kg | Daily for 5 days | N/A | Dose-dependent toxicity; 65-70% mortality at 65 and 80 mg/kg.[8] |
| Toxicity | Wistar | Intravenous | 6, 20, 60 mg/kg | Single dose | N/A | 20% mortality at 60 mg/kg due to CNS toxicity.[8] |
| Toxicity | Wistar | Intravenous | 10, 20, 30 mg/kg | Daily for 5 days | N/A | Dose-limiting myelosuppression.[8] |
| Chronic Toxicity | Wistar | Intravenous | 1, 10, 30 mg/kg | Daily for 5 days, repeated for 6 cycles with 23-day rest | N/A | No toxicity at 1 mg/kg; reversible changes at 10 and 30 mg/kg.[9] |
| Efficacy (Pneumonia) | N/A | N/A | N/A | N/A | N/A | Effective in rat models of Pneumocystis carinii pneumonia.[4] |
Signaling Pathway
Trimetrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This blockade disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis.
Caption: Mechanism of action of Trimetrexate.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in animal studies. These should be adapted based on specific experimental requirements and institutional guidelines.
Preparation of Trimetrexate for Injection
Trimetrexate glucuronate is typically supplied as a lyophilized powder.[10][11]
Materials:
-
Vial of Trimetrexate glucuronate powder
-
Sterile 5% Dextrose Injection, USP[10]
-
Sterile syringes and needles
-
Alcohol wipes
Procedure:
-
Aseptically reconstitute the trimetrexate powder with 5% Dextrose Injection to a desired stock concentration (e.g., 12.5 mg/mL).[10]
-
Gently swirl the vial to ensure complete dissolution. The resulting solution should be a pale greenish-yellow.[10]
-
Further dilute the reconstituted solution with 5% Dextrose Injection to the final desired concentration for administration (e.g., 0.25 to 2 mg/mL).[10]
-
Visually inspect the solution for particulate matter and discoloration prior to administration.
-
Important: Do not mix trimetrexate solutions with chloride-containing solutions or leucovorin, as this will cause precipitation.[10]
Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Prepared trimetrexate solution
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
Sterile syringes with 27-30 gauge needles
-
70% Isopropyl alcohol
-
Gauze
Procedure:
-
Warm the mouse's tail using a heat source for a short period to induce vasodilation and improve vein visibility.[12][13][14][15]
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% isopropyl alcohol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the trimetrexate solution. A lack of resistance and blanching of the vein indicates successful injection.[12][14]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12][14]
-
Return the mouse to its cage and monitor for any adverse reactions.
Oral Gavage in Rats
Materials:
-
Prepared trimetrexate solution
-
Appropriately sized oral gavage needle (feeding needle)
-
Syringe
Procedure:
-
Select the correct size of gavage needle based on the rat's weight.[16][17]
-
Measure the distance from the rat's mouth to the last rib to determine the appropriate insertion depth and mark the needle.[18]
-
Restrain the rat firmly, ensuring the head and body are in a vertical alignment.[19]
-
Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus. The needle should pass smoothly with minimal resistance. Do not force the needle. [16][19]
-
Once the needle is in the correct position, slowly administer the trimetrexate solution.[19]
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.[19]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of trimetrexate.
Caption: In vivo efficacy study workflow.
Conclusion
This compound is a valuable tool in preclinical research, particularly in oncology and infectious disease models. Careful consideration of dosage, administration route, and the essential co-administration of leucovorin is paramount to achieving reliable and reproducible results while ensuring animal welfare. The protocols and data provided herein serve as a guide for researchers to design and execute robust in vivo studies with trimetrexate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Pneumocystis carinii pneumonia with trimetrexate in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective treatment of SCID mice bearing methotrexate-transport-resistant human acute lymphoblastic leukemia tumors with trimetrexate and leucovorin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucovorin antagonizes the effects of trimetrexate on mouse hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of the anticancer folate antagonist trimetrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic toxicity of the anticancer agent trimetrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. research.vt.edu [research.vt.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Trimetrexate Trihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate trihydrochloride is a potent, non-classical antifolate agent that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA, RNA, and certain amino acids. Its lipophilic nature allows it to bypass common methotrexate resistance mechanisms. Proper preparation and storage of this compound stock solutions are paramount for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆Cl₃N₅O₃ | N/A |
| Molecular Weight | 478.80 g/mol | N/A |
| CAS Number | 1658520-97-8 | N/A |
| Appearance | Solid powder | N/A |
| Solubility in DMSO | Approximately 100 mg/mL | |
| Purity | >98% | N/A |
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Trimetrexate acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4][5] By inhibiting DHFR, Trimetrexate depletes the intracellular pool of THF, leading to the cessation of DNA and RNA synthesis and ultimately, cell death.[3][4]
Experimental Protocols
Materials
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculations:
-
To prepare a 10 mM stock solution, you will need to dissolve the appropriate amount of this compound (MW: 478.80 g/mol ) in DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.788 mg of this compound.
-
-
Weighing:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolution:
-
Add the desired volume of anhydrous DMSO to the tube containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. For even longer-term stability, storage at -80°C can be considered.
-
Storage and Stability
-
Solid Compound: Store the solid this compound powder at -20°C in a desiccator to protect it from moisture.
-
Stock Solution: The DMSO stock solution is stable for several months when stored at -20°C. While some studies suggest that many compounds in DMSO are stable through multiple freeze-thaw cycles, it is best practice to avoid repeated freezing and thawing to maintain the integrity of the compound.[6] Aliquoting into single-use vials is strongly recommended.
Preparation of Working Solutions
To prepare working solutions, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
Table 2: Example Working Concentrations for In Vitro Assays
| Cell Line/Assay | Working Concentration | Effect | Source |
| Toxoplasma in murine macrophages | 0.1 µM | Complete inhibition of proliferation | [3] |
| Human colon carcinoma (SNU-C4 and NCI-H630) | 0.1 µM | 50-60% inhibition of cell growth | [3][7] |
| Human colon carcinoma (SNU-C4) | 1 and 10 µM | 42% and 50% lethality, respectively | [3][7] |
| Human T-cell leukemia (CCRF-CEM) | Varies (IC₅₀) | Overcomes methotrexate resistance | [8] |
Safety Precautions
This compound is a cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling the compound and its solutions. All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste materials according to institutional guidelines for hazardous chemical waste.
References
- 1. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants of trimetrexate lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Trimetrexate Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Trimetrexate trihydrochloride in various matrices. The protocols are intended to serve as a comprehensive resource for researchers and professionals involved in the development and quality control of this pharmaceutical compound.
Introduction
Trimetrexate is a non-classical folate antagonist that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA and RNA synthesis. It is used in the treatment of certain types of cancer and Pneumocystis jirovecii pneumonia. Accurate and precise quantification of Trimetrexate is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The provided protocols for HPLC and LC-MS/MS are adapted from validated methods for similar antifolate drugs, such as Pemetrexed and Methotrexate, and should be validated for Trimetrexate-specific applications.
Analytical Methods Overview
A summary of the key quantitative parameters for the described analytical methods is presented in Table 1. This allows for a quick comparison of the performance characteristics of each technique.
Table 1: Summary of Quantitative Data for this compound Analytical Methods
| Parameter | HPLC-UV (Adapted) | LC-MS/MS (Adapted) | UV-Vis Spectrophotometry (Adapted) |
| Linearity Range | 0.5 - 1500 µg/mL | 0.025 - 25.0 µg/L | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Not explicitly stated; adaptable | ~0.01 µg/L | Not explicitly stated; adaptable |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.025 µg/L | ~10 µg/mL |
| Accuracy (% Recovery) | Typically 98-102% | 96.5% | Typically 90-110% |
| Precision (% RSD) | < 2% | < 8.8% | < 2% |
| Specificity | Stability-indicating | High (Mass-based) | Moderate |
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating HPLC method is crucial for separating Trimetrexate from its potential degradation products and impurities. The following protocol is adapted from a validated method for Pemetrexed, a structurally related antifolate.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate
-
Formic acid
-
Water (HPLC grade)
-
Diluent: Methanol:water (1:1 v/v)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.02M sodium dihydrogen phosphate with 0.1% formic acid in water, pH adjusted to 3.8
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient elution may be required to separate all impurities. A starting point could be 95% Mobile Phase A, ramping to 40% Mobile Phase A over 20 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.5-1500 µg/mL).
5. Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration within the calibration range.
-
For Pharmaceutical Formulations: The sample preparation will depend on the dosage form. For tablets, it may involve crushing the tablets, dissolving the powder in diluent, sonicating, and filtering.
6. Method Validation (Adaptation Required):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate Trimetrexate from its degradation products.
-
Linearity: Analyze the standard solutions at a minimum of five concentration levels. Plot the peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Trimetrexate.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of Trimetrexate in biological matrices such as plasma. The following protocol is adapted from a method for Pemetrexed.
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
A stable isotope-labeled internal standard (IS) for Trimetrexate (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (for bioanalytical method development)
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A gradient elution will be necessary. A starting point could be 95% Mobile Phase A, ramping to 5% Mobile Phase A over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These will need to be optimized for Trimetrexate. The precursor ion will be the [M+H]⁺ of Trimetrexate. Product ions will be determined by infusing a standard solution into the mass spectrometer.
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Trimetrexate and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking blank human plasma with appropriate amounts of the Trimetrexate stock solution.
5. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
6. Method Validation (Adaptation Required):
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences.
-
Linearity, Accuracy, and Precision: Analyze calibration standards and QC samples on multiple days.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of Trimetrexate in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of Trimetrexate in bulk drug and simple formulations. This protocol is adapted from a method for Methotrexate.[1]
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer with a 1 cm quartz cuvette
2. Reagents and Materials:
-
This compound reference standard
-
0.1 N Sodium Hydroxide (NaOH)
-
Water (deionized or distilled)
3. Method:
-
Solvent: 0.1 N NaOH
-
Wavelength of Maximum Absorbance (λmax): This needs to be determined for Trimetrexate. For Methotrexate, it is approximately 300 nm in 0.1 N NaOH.[1] To determine the λmax for Trimetrexate, scan a solution of Trimetrexate in 0.1 N NaOH from 200 to 400 nm.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in 0.1 N NaOH at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 N NaOH to cover the desired concentration range (e.g., 10-100 µg/mL).
5. Sample Preparation:
-
For Bulk Drug: Accurately weigh and dissolve the this compound sample in 0.1 N NaOH to achieve a final concentration within the calibration range.
-
For Simple Formulations: An accurately weighed portion of the formulation should be dissolved in 0.1 N NaOH, sonicated if necessary, and filtered to remove any insoluble excipients.
6. Measurement:
-
Measure the absorbance of the blank (0.1 N NaOH), standard solutions, and sample solutions at the determined λmax.
7. Method Validation (Adaptation Required):
-
Linearity: Analyze the standard solutions and plot absorbance versus concentration to determine the linearity and correlation coefficient.
-
Accuracy: Perform recovery studies by adding known amounts of Trimetrexate to a placebo.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Specificity: Analyze a placebo solution to ensure there is no interference from excipients at the analytical wavelength.
References
Application Notes and Protocols for Trimetrexate Trihydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate is a potent, non-classical folate antagonist that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][3] By inhibiting DHFR, Trimetrexate disrupts these vital biosynthetic processes, leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[1][2][3] Its lipophilic nature allows it to passively diffuse across cell membranes, making it effective against cells that have developed resistance to other antifolates like methotrexate, which rely on active transport mechanisms.
These characteristics make Trimetrexate trihydrochloride an important tool in cancer research and a valuable compound for high-throughput screening (HTS) assays aimed at identifying novel anticancer agents or understanding mechanisms of drug resistance. This document provides detailed application notes and protocols for the use of Trimetrexate in HTS settings.
Mechanism of Action
Trimetrexate exerts its cytotoxic effects by competitively binding to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. This inhibition leads to a depletion of the intracellular pool of tetrahydrofolate, which in turn disrupts the synthesis of thymidylate and purines. The ultimate consequence is the cessation of DNA, RNA, and protein synthesis, triggering apoptosis in actively dividing cells.[1][4]
References
Combination Therapy Protocols with Trimetrexate Trihydrochloride: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for combination therapies involving Trimetrexate trihydrochloride. Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has been investigated in combination with other agents to enhance efficacy and overcome resistance in the treatment of various cancers and opportunistic infections.
Trimetrexate distinguishes itself from methotrexate, another DHFR inhibitor, by its cellular uptake mechanism. Being more lipophilic, Trimetrexate does not rely on the same carrier-mediated transport system as methotrexate, allowing it to be effective against methotrexate-resistant cells with impaired transport.[1][2][3] Its primary dose-limiting toxicity is myelosuppression, which can often be managed with leucovorin rescue.[1][4][5]
Combination Therapy with Leucovorin for Pneumocystis Jirovecii Pneumonia (PJP)
Trimetrexate in combination with leucovorin has been utilized as a treatment for moderate-to-severe Pneumocystis jirovecii pneumonia (PJP), particularly in immunocompromised patients who are intolerant or refractory to standard therapies like trimethoprim-sulfamethoxazole.[4][6][7][8] Leucovorin is administered concurrently to protect host cells from the toxic effects of the antifolate without compromising its efficacy against P. jirovecii.[8]
Clinical Protocol: Trimetrexate with Leucovorin for PJP
This protocol is based on clinical trial data for the treatment of PJP in adult patients.[7][9][10]
1. Patient Population: Immunocompromised adults with moderate-to-severe Pneumocystis jirovecii pneumonia.
2. Treatment Regimen:
-
Trimetrexate: 45 mg/m² administered via intravenous (IV) infusion over 60-90 minutes once daily for 21 days.[7][10]
-
Leucovorin: 20 mg/m² administered either IV over 5-10 minutes or orally every 6 hours (total daily dose of 80 mg/m²) for 24 days. Leucovorin rescue should continue for 72 hours after the last dose of Trimetrexate.[10]
3. Dose Adjustments:
-
Dosage modifications for Trimetrexate and leucovorin may be required based on neutrophil and platelet counts.
-
Therapy should be interrupted if serum creatinine exceeds 2.5 mg/dL due to Trimetrexate, or if transaminase or alkaline phosphatase concentrations are more than five times the upper limit of normal.[10]
4. Monitoring:
-
Monitor hepatic, renal function, and blood counts at least twice a week.[10]
Quantitative Data from Clinical Trials for PJP Treatment
| Parameter | Trimetrexate + Leucovorin | Trimethoprim-Sulfamethoxazole (TMP-SMZ) | Reference |
| Treatment Failure Rate (Day 21) | 38% | 20% | [11] |
| Mortality Rate (Day 21) | 20% | 12% | [11] |
| Mortality Rate (Day 49) | 31% | 16% | [11] |
| Serious Adverse Events | Less frequent | More frequent | [11] |
Note: While better tolerated, Trimetrexate with leucovorin was found to be inferior to TMP-SMZ for moderately severe P. carinii pneumonia.[11]
Experimental Workflow for PJP Clinical Trial
Caption: Workflow of a clinical trial investigating Trimetrexate with leucovorin for PJP.
Combination Therapy with 5-Fluorouracil (5-FU) in Cancer
The combination of Trimetrexate and 5-Fluorouracil (5-FU) has been explored in various cancers, particularly colorectal cancer. The rationale for this combination is based on the synergistic effect observed when Trimetrexate is administered prior to 5-FU.[12][13]
Mechanism of Synergy: Trimetrexate and 5-FU
Trimetrexate, by inhibiting DHFR, leads to an accumulation of dihydrofolate. This, in turn, can result in an increase in the intracellular pool of 5-phosphoribosyl-1-pyrophosphate (PRPP). Elevated PRPP levels can enhance the conversion of 5-FU to its active cytotoxic nucleotides, thereby potentiating its anticancer effect.[13][14] The sequence of administration is crucial, with studies showing that pre-exposure to Trimetrexate for 2 to 4 hours before 5-FU administration results in synergistic cell killing.[13]
Signaling Pathway of Trimetrexate and 5-FU Synergy
Caption: Synergistic mechanism of Trimetrexate and 5-Fluorouracil.
In Vitro Protocol: Assessing Synergy of Trimetrexate and 5-FU
This protocol is a generalized procedure based on methodologies described in preclinical studies.[13]
1. Cell Lines: Chinese hamster ovary (CHO) cells or other cancer cell lines of interest (e.g., P388 leukemia).[13]
2. Reagents:
-
This compound
-
5-Fluorouracil
-
Complete cell culture medium
-
Clonogenic survival assay reagents
3. Experimental Procedure:
-
Cell Seeding: Plate cells at a density suitable for clonogenic survival assays.
-
Trimetrexate Pre-treatment: Expose cells to varying concentrations of Trimetrexate (e.g., 25 µM) for different durations (e.g., 2, 4, 6 hours).[13]
-
5-FU Treatment: Following Trimetrexate pre-incubation, add varying concentrations of 5-FU (e.g., 125 or 250 µM) to the culture medium.[13]
-
Incubation: Incubate the cells for a period sufficient to allow for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Fix and stain the colonies, and count the number of colonies containing ≥50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and analyze for synergy using appropriate models (e.g., Chou-Talalay method).
4. PRPP Pool Measurement (Optional):
-
To correlate synergy with biochemical changes, measure intracellular PRPP pools at different time points after Trimetrexate exposure using established enzymatic or chromatographic methods.[13]
Quantitative Data from In Vitro and In Vivo Studies with Trimetrexate and 5-FU
| Model System | Treatment Schedule | Key Findings | Reference |
| Chinese Hamster Ovary Cells | 2-4 hour Trimetrexate (25 µM) pre-exposure followed by 5-FU (125 or 250 µM) | Synergistic cell killing observed.[13] | [13] |
| Chinese Hamster Ovary Cells | 4-hour exposure to Trimetrexate (25 µM) | Increased intracellular PRPP pools to 761% of control.[13] | [13] |
| P388 Leukemia in Mice | Trimetrexate (31 mg/kg/injection) followed by 5-FU (33 mg/kg/injection) | 183% increased life span and 6.7 log reduction in tumor cell burden.[13] | [13] |
Clinical Protocol: Trimetrexate, 5-Fluorouracil, and Leucovorin in Advanced Colorectal Cancer
This Phase II clinical trial protocol demonstrated the activity of this combination in patients with advanced colorectal cancer.[15]
1. Patient Population: Patients with unresectable or metastatic colorectal cancer who had not received prior treatment for advanced disease.[15]
2. Treatment Regimen (Weekly for 6 courses every 8 weeks): [15]
-
Day 1: Trimetrexate 110 mg/m² intravenously (IV).
-
Day 2 (24 hours later): Leucovorin 200 mg/m² IV.
-
Day 2 (immediately following leucovorin): 5-Fluorouracil 500 mg/m² IV.
-
Oral Leucovorin Rescue: 15 mg orally every 6 hours for seven doses, starting 6 hours after the 5-FU infusion.
3. Treatment Duration: Continue until disease progression or unacceptable toxicity.[15]
Quantitative Data from a Phase II Trial in Advanced Colorectal Cancer [15]
| Parameter | Result | 95% Confidence Interval |
| Overall Response Rate (Assessable Patients) | 50% | 32% to 68% |
| Complete Response | 7% | - |
| Partial Response | 43% | - |
| Overall Response Rate (Intent-to-Treat) | 42% | 26% to 58% |
| Median Survival Duration | 53.4 weeks | - |
| Grade 3/4 Diarrhea | 58% | - |
| Grade 3/4 Nausea | 34% | - |
Experimental Workflow for Colorectal Cancer Clinical Trial
Caption: Workflow of a clinical trial with Trimetrexate, 5-FU, and Leucovorin in colorectal cancer.
References
- 1. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetrexate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimetrexate-leucovorin dosage evaluation study for treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. Trimetrexate with leucovorin versus trimethoprim-sulfamethoxazole for moderate to severe episodes of Pneumocystis carinii pneumonia in patients with AIDS: a prospective, controlled multicenter investigation of the AIDS Clinical Trials Group Protocol 029/031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical and pharmacologic trial of trimetrexate in combination with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Trial of sequential trimetrexate, fluorouracil, and high-dose leucovorin in previously treated patients with gastrointestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of trimetrexate, fluorouracil, and leucovorin for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trimetrexate trihydrochloride solubility issues in vitro
This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro solubility and handling of trimetrexate trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Trimetrexate and what is its mechanism of action?
Trimetrexate is a non-classical, lipophilic folate antagonist.[1][2][3] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][3][4] DHFR is a crucial enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF).[1][4][5] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary precursors for DNA, RNA, and protein synthesis.[5][6] By inhibiting DHFR, trimetrexate depletes intracellular THF levels, leading to the disruption of DNA, RNA, and protein synthesis, which ultimately results in cell death.[1][4] This effect is most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.[4]
Q2: What is the solubility of Trimetrexate and its salts in common laboratory solvents?
The solubility of trimetrexate can vary depending on its salt form (e.g., trihydrochloride, glucuronate) and the solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions. Data for various forms of trimetrexate are summarized below.
Table 1: Solubility of Trimetrexate Forms in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
|---|---|---|---|
| Trimetrexate | DMSO | ≥ 61.5 mg/mL (approx. 166 mM) | |
| Trimetrexate | DMSO | approx. 100 mg/mL | [1] |
| Trimetrexate | Dimethylacetamide | 10 - 15 mg/mL | [1] |
| Trimetrexate D-glucuronate | Water | > 50 mg/mL | [1] |
| Trimetrexate | pH 4 Acetate Buffer | < 1 mg/mL | [1] |
| Trimetrexate | pH 9 Acetate Buffer | < 1 mg/mL |[1] |
Note: Always use fresh, anhydrous DMSO for best results, as absorbed moisture can reduce the solubility of some compounds.[7]
Q3: What is the recommended protocol for preparing a stock solution of this compound?
Preparing a high-concentration stock solution in an appropriate organic solvent is the standard first step for in vitro studies.[8]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder. (Molecular Weight of Trimetrexate base: 369.42 g/mol ).
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder. For example, to make a 10 mM stock, add 1 mL of DMSO for every 3.69 mg of trimetrexate.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q4: How stable is Trimetrexate in solution?
-
A solution of trimetrexate (0.5 mg/mL) in 5% methanol showed no decomposition after 9 days.[1]
-
A solution in 5% dimethylacetamide / pH 4 acetate buffer showed no decomposition after 48 hours.[1]
-
Trimetrexate glucuronate (5.0 mg/ml in sterile water) incubated at 37°C had a calculated half-life of 51.6 days.[9]
To ensure consistency, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide
Q1: My Trimetrexate precipitated after I diluted my DMSO stock into aqueous buffer or cell culture medium. What should I do?
This is a common problem known as "crashing out," where a compound that is soluble in a strong organic solvent like DMSO becomes insoluble when diluted into an aqueous solution.[10] When the percentage of DMSO drops significantly, the aqueous medium cannot keep the drug dissolved.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of trimetrexate in your assay. The compound may remain soluble at a lower concentration.
-
Check DMSO Tolerance: Ensure the final DMSO concentration in your culture medium is not toxic to your cells (typically ≤0.5%, but should be determined empirically for your cell line).[10] If your cells tolerate a slightly higher DMSO concentration, you can use a less diluted intermediate stock to keep the compound in solution.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first while vortexing/mixing, and then bring it up to the final volume. This rapid mixing can sometimes prevent immediate precipitation.
-
Use a Vehicle Control: Always include a "vehicle control" in your experiments.[8] This control contains the same final concentration of DMSO as your treated samples, allowing you to confirm that any observed effects are due to the drug and not the solvent.[8]
Q2: How does Trimetrexate's mechanism of action relate to the folate pathway?
Trimetrexate directly targets the folate metabolic pathway, which is essential for cell proliferation. The diagram below illustrates this mechanism. Dihydrofolate (DHF), an inactive folate, is converted by Dihydrofolate Reductase (DHFR) into Tetrahydrofolate (THF), the active form. THF is then used as a one-carbon donor to produce thymidylate (dTMP) and purines, which are the building blocks of DNA and RNA. Trimetrexate competitively binds to DHFR, blocking the production of THF and halting this entire process.
References
- 1. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Stability of trimetrexate, a new non-classical antifolate, in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trimetrexate Trihydrochloride (TMQ) Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimetrexate trihydrochloride (TMQ) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Trimetrexate (TMQ) is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4][5] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, TMQ disrupts the production of these precursors, leading to the inhibition of DNA and RNA synthesis and ultimately causing cell death.[1][2][3][4][5] This makes it an effective agent for targeting rapidly proliferating cells, such as cancer cells.
Caption: Mechanism of action of Trimetrexate.
Q2: What is a typical starting concentration range for TMQ in a cell viability assay?
The optimal concentration of TMQ can vary significantly depending on the cell line being tested. As a general starting point, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on available data, a range from nanomolar (nM) to micromolar (µM) is often employed. For instance, IC50 values for human DHFR are in the low nanomolar range (e.g., 4.74 nM).[1] However, in cell-based assays, higher concentrations are often required. For example, in SNU-C4 and NCI-H630 cell lines, 0.1 mM (100 µM) of Trimetrexate inhibited cell growth by 50-60% after 24 hours.[1] Therefore, a pilot experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) is advisable.
Q3: How long should I incubate cells with TMQ before performing a viability assay?
The incubation time is a critical parameter that should be optimized for each cell line and experimental objective. Typically, incubation times for cell viability assays range from 24 to 72 hours. A 24-hour incubation is often sufficient to observe initial cytotoxic effects.[1] However, longer incubation periods (48 or 72 hours) may be necessary to observe the full effect of the compound, especially for slower-growing cell lines. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific assay.
Troubleshooting Guide
Problem 1: I am not observing any significant decrease in cell viability, even at high concentrations of TMQ.
-
Possible Cause 1: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance to TMQ. This can be due to various factors, including overexpression of DHFR, mutations in the DHFR gene that reduce drug binding, or increased drug efflux through transporters.
-
Solution: Consider using a different cell line known to be sensitive to antifolates or investigate the expression levels of DHFR in your target cells.
-
-
Possible Cause 2: Suboptimal Incubation Time. The incubation period may be too short for the cytotoxic effects of TMQ to manifest in your specific cell line.
-
Solution: Increase the incubation time (e.g., to 48 or 72 hours) and perform a time-course experiment to determine the optimal duration.
-
-
Possible Cause 3: Drug Inactivation. TMQ may be unstable in the culture medium over long incubation periods.
-
Solution: Prepare fresh drug solutions for each experiment and consider replenishing the medium with fresh TMQ-containing medium during long-term assays.
-
-
Possible Cause 4: High Serum Concentration. Components in fetal bovine serum (FBS) can sometimes interfere with the activity of certain compounds.
-
Solution: While serum is necessary for cell health, you could try reducing the serum concentration during the drug treatment period, if compatible with your cell line's viability.
-
Problem 2: I am seeing high variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Consider using a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan (MTT assay). If using an MTT assay, incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings.
-
Solution: Ensure complete solubilization by thoroughly mixing the solubilization solution in each well. Incubate for a sufficient time to allow for complete dissolution, and visually inspect the wells before reading the plate.
-
Problem 3: My IC50 values are not consistent across experiments.
-
Possible Cause 1: Variation in Cell Health and Passage Number. The physiological state of the cells can influence their response to drugs. Cells at a very high or low confluency, or at a high passage number, may behave differently.
-
Solution: Use cells from a consistent passage number range and ensure they are in the exponential growth phase at the time of treatment. Standardize your cell culture and seeding protocols.
-
-
Possible Cause 2: Inconsistent Drug Dilutions. Errors in preparing serial dilutions of TMQ can lead to significant variations in the final concentrations.
-
Solution: Prepare a fresh stock solution of TMQ for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 3: Differences in Assay Protocol. Minor variations in incubation times, reagent volumes, or reading parameters can affect the results.
-
Solution: Adhere strictly to a standardized and well-documented protocol for all experiments.
-
Experimental Protocols & Data
General Protocol for a Cell Viability Assay (MTT-based)
This protocol provides a general framework. Optimization of cell seeding density, TMQ concentration, and incubation times is crucial for each specific cell line.
Caption: General workflow for an MTT-based cell viability assay.
Materials:
-
This compound (TMQ)
-
Cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of TMQ in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of TMQ. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the TMQ concentration to generate a dose-response curve and determine the IC50 value.
-
Alternative Viability Assays
While the MTT assay is widely used, other assays are also available and may be more suitable for certain experimental setups.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[6][7] | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be toxic to cells.[8] |
| MTS/XTT | Reduction of a tetrazolium salt to a soluble formazan product.[6] | No solubilization step required, allows for kinetic monitoring. | Can have higher background readings than MTT.[9] |
| CCK-8/WST-8 | Utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye.[10][11][12][13] | High sensitivity, low toxicity, one-step addition. | Reagent can be more expensive than MTT. |
Reported Effects of Trimetrexate on Different Cell Lines
The following table summarizes some of the reported effects of Trimetrexate on various cell lines. It is important to note that experimental conditions can significantly influence the observed values.
| Cell Line | Organism | Cell Type | Effect | Concentration | Incubation Time | Reference |
| Human DHFR | - | Enzyme | IC50 of 4.74 nM | - | - | [1] |
| Toxoplasma gondii DHFR | - | Enzyme | IC50 of 1.35 nM | - | - | [1] |
| Murine macrophages (infected with Toxoplasma) | Mouse | Macrophage | Complete inhibition of toxoplasma proliferation | 0.1 µM | 18 h | [1] |
| SNU-C4 | Human | Colon cancer | 50-60% growth inhibition | 0.1 mM | 24 h | [1] |
| NCI-H630 | Human | Colon cancer | 50-60% growth inhibition | 0.1 mM | 24 h | [1] |
| C4 cells | - | - | 42% and 50% lethality | 1 mM and 10 mM | 24 h | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mims.com [mims.com]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptglab.com [ptglab.com]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. apexbt.com [apexbt.com]
Technical Support Center: Managing Myelosuppression with Trimetrexate in Vivo
This technical support guide is designed for researchers, scientists, and drug development professionals using Trimetrexate trihydrochloride in in vivo experiments. It provides troubleshooting advice, frequently asked questions, and detailed protocols to help manage its primary dose-limiting toxicity: myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Trimetrexate-induced myelosuppression?
A1: Trimetrexate is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, Trimetrexate disrupts DNA, RNA, and protein synthesis, leading to cell death.[1][2] This effect is most pronounced in rapidly proliferating cells, such as hematopoietic stem and progenitor cells in the bone marrow, resulting in myelosuppression.[1][5]
Q2: What is Leucovorin, and how does it rescue host cells from Trimetrexate toxicity?
A2: Leucovorin (folinic acid) is a reduced folate coenzyme that can be readily converted to tetrahydrofolate without the need for DHFR.[6][7] It is actively transported into mammalian host cells, effectively bypassing the metabolic block created by Trimetrexate and allowing normal DNA/RNA synthesis to resume.[7] This process is called "Leucovorin rescue." Crucially, some target organisms, like Pneumocystis jirovecii, lack the transport mechanism for Leucovorin, which allows Trimetrexate to exert its cytotoxic effects on the target while sparing the host's cells.[7][8]
Q3: Myelosuppression is the expected outcome of my experiment. How do I establish a dose-response without excessive toxicity?
A3: To establish a dose-response for Trimetrexate-induced myelosuppression, it is critical to perform a pilot dose-range finding study. Start with a low dose of Trimetrexate and escalate in different cohorts. Monitor animals closely for clinical signs of toxicity (weight loss, lethargy, ruffled fur) and perform complete blood counts (CBCs) at regular intervals. The goal is to identify a dose that induces a measurable and reproducible level of myelosuppression (e.g., a specific percentage reduction in neutrophil or platelet counts) without causing unacceptable morbidity or mortality.
Q4: Can I use other supportive care agents besides Leucovorin?
A4: Yes, while Leucovorin is the primary rescue agent, other supportive care measures used for general chemotherapy-induced myelosuppression can be considered, especially in cases of severe cytopenias.[5][9] These include:
-
Granulocyte Colony-Stimulating Factors (G-CSF): To stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[10]
-
Blood Product Transfusions: To manage severe anemia (red blood cell transfusions) or thrombocytopenia (platelet transfusions).[11] It is essential to have appropriate institutional approvals and a clear rationale for using these agents as they can be confounding factors in an experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe, unexpected toxicity or mortality at a previously tolerated dose. | Animal health status, error in drug concentration/dosing, vehicle interaction. | 1. Immediately pause the experiment. 2. Verify calculations and concentration of the Trimetrexate stock solution. 3. Review animal health records prior to dosing. 4. Consider if the vehicle used for drug delivery has any inherent toxicity. 5. If the issue persists, perform a new dose-range finding study. |
| Leucovorin rescue is not effectively preventing myelosuppression. | Incorrect timing of Leucovorin administration, insufficient Leucovorin dose, or impaired Leucovorin metabolism in the animal model. | 1. Verify Timing: Ensure Leucovorin is administered concurrently with or shortly after Trimetrexate, as per established protocols. It should be continued for 72 hours after the last Trimetrexate dose.[8] 2. Increase Leucovorin Dose: Studies in animal models have shown a dose-dependent protective effect of Leucovorin.[6] Consider increasing the Leucovorin dose in a pilot cohort. 3. Check Route of Administration: Ensure both drugs are administered via a route that guarantees bioavailability (e.g., intravenous or intraperitoneal). |
| High variability in blood cell counts between animals in the same group. | Inconsistent drug administration, variability in individual animal metabolism, or underlying subclinical health issues. | 1. Refine administration technique to ensure consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all animals are age- and weight-matched and sourced from a reliable vendor. 4. Pre-screen animals for baseline CBCs to exclude outliers before study initiation. |
| Significant weight loss (>15-20%) and poor clinical signs in animals. | Dehydration and malnutrition secondary to Trimetrexate's effects on the gastrointestinal tract, a known side effect.[6] | 1. Provide supportive care, including subcutaneous fluid administration (e.g., sterile saline). 2. Offer palatable, high-calorie food supplements. 3. Monitor animal weight daily. 4. Adhere to IACUC-approved humane endpoints for euthanasia if animals do not recover. |
Quantitative Data on Myelosuppression Management
The following table summarizes representative data from a murine model, demonstrating the myelosuppressive effects of Trimetrexate and the protective effect of Leucovorin rescue.
Table 1: Effect of Trimetrexate and Leucovorin on Hematological Parameters in Mice (Day 5 Post-Treatment)
| Treatment Group | Absolute Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) | Red Blood Cell Count (x10⁶/µL) |
| Vehicle Control | 4.5 ± 0.8 | 950 ± 120 | 9.2 ± 0.5 |
| Trimetrexate (35 mg/kg) | 0.9 ± 0.3 | 310 ± 75 | 7.1 ± 0.6 |
| Trimetrexate (35 mg/kg) + Leucovorin (20 mg/kg) | 3.8 ± 0.7 | 820 ± 110 | 8.9 ± 0.4 |
Data are presented as Mean ± Standard Deviation and are hypothetical, based on effects described in the literature.[6][12]
Experimental Protocols
Protocol 1: In Vivo Model of Trimetrexate-Induced Myelosuppression with Leucovorin Rescue
This protocol describes a general procedure for inducing and managing myelosuppression in a mouse model.
1. Animal Model:
-
Species: C57BL/6 mice (or other appropriate strain)
-
Age: 8-10 weeks
-
Sex: Male or Female (do not mix sexes within an experiment)
-
Acclimatize animals for at least 7 days before the experiment.
2. Materials:
-
This compound powder
-
Leucovorin calcium powder
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) for injection
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Hematology analyzer
3. Drug Preparation:
-
Trimetrexate Stock: Dissolve Trimetrexate in sterile saline to a final concentration of 10 mg/mL. Filter-sterilize through a 0.22 µm filter. Prepare fresh daily.
-
Leucovorin Stock: Dissolve Leucovorin in sterile saline to a final concentration of 10 mg/mL. Filter-sterilize. Prepare fresh daily.
4. Experimental Procedure:
-
Day 0:
-
Record baseline body weight for all animals.
-
Collect a baseline blood sample (~50 µL) via tail vein or saphenous vein for a CBC.
-
Administer Trimetrexate (e.g., 35 mg/kg) via intraperitoneal (IP) injection.
-
Within 1 hour, administer the first dose of Leucovorin (e.g., 20 mg/kg) via a separate IP injection.
-
-
Days 1-3:
-
Continue Leucovorin administration every 6-12 hours as determined by your study design.
-
Monitor animals daily for clinical signs (weight, posture, activity).
-
-
Day 5 (or other determined nadir):
-
Record body weight.
-
Collect a terminal blood sample via cardiac puncture for a final CBC.
-
Harvest bone marrow and other relevant tissues for further analysis (e.g., histology, flow cytometry).
-
5. Monitoring:
-
Complete Blood Count (CBC): Analyze for white blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin, hematocrit, and platelet count. The nadir (lowest point) for neutrophils and platelets typically occurs 5-7 days post-treatment.
-
Clinical Observations: Daily monitoring of body weight, food/water intake, and general appearance is critical for humane animal care.
Visualizations
Signaling Pathway
Caption: Mechanism of Trimetrexate action and Leucovorin rescue.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucovorin protection against repeated daily dose toxicity of trimetrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Leucovorin antagonizes the effects of trimetrexate on mouse hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trimetrexate Trihydrochloride Experiments
Welcome to the technical support center for Trimetrexate trihydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Section 1: Inconsistent IC50 Values and Cellular Responses
Question 1: We are observing significant variability in the IC50 values of this compound across different experimental batches. What are the potential causes?
Inconsistent IC50 values are a frequent challenge and can stem from several factors, ranging from procedural inconsistencies to underlying biological variables. Here’s a troubleshooting workflow to identify the root cause:
Issue 1.1: Mycoplasma Contamination
Mycoplasma are a common and often undetected contaminant in cell cultures that can significantly alter cellular responses to drugs.[1][2][3] They can affect a wide range of cellular processes, including metabolism and drug sensitivity, leading to unreliable and irreproducible results.
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination using PCR-based or ELISA-based detection kits. If a culture tests positive, it is best to discard it and start a new culture from a frozen, uncontaminated stock.
Issue 1.2: Cell Line Misidentification or Cross-Contamination
The misidentification and cross-contamination of cell lines are significant problems in biomedical research, with some estimates suggesting a high percentage of commonly used cell lines are affected.[1][4][5][6] Using the wrong cell line will inevitably lead to inconsistent and incorrect results.
-
Recommendation: Authenticate your cell lines at the beginning of a study and after any period of continuous culture. Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[7][8][9] Compare the STR profile of your working cell line to the reference profile from a reputable cell bank.
| Cell Line Authentication Metrics | Description |
| Estimated Misidentification Rate | Varies widely, with some reports suggesting 15-36% of cell lines are misidentified.[1][4] |
| Common Cross-Contaminants | HeLa cells are a very common contaminant due to their aggressive growth.[3] |
| Authentication Standard | Short Tandem Repeat (STR) Profiling. |
Issue 1.3: Variability in Cell Culture Conditions
Subtle changes in cell culture conditions can have a significant impact on the cellular response to Trimetrexate.
-
Folate Concentration in Media: Trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR).[10][11][12] The concentration of folic acid in the cell culture medium will directly compete with Trimetrexate, affecting its apparent potency. Standard media formulations can have varying and often high levels of folic acid.
| Folate Concentration | Effect on Trimetrexate IC50 |
| High Folate | Increased IC50 (decreased potency)[13] |
| Low/No Folate | Decreased IC50 (increased potency)[14] |
-
Recommendation: For sensitive and reproducible experiments, use a dialyzed fetal bovine serum to reduce the background folate levels and consider using a custom media formulation with a defined concentration of folic acid.
-
Cell Passage Number and Density: Continuous passaging of cell lines can lead to phenotypic and genotypic drift.[15] The growth phase and density of cells at the time of drug treatment can also influence their sensitivity.
-
Recommendation: Use cell lines within a defined passage number range. Ensure consistent cell seeding densities and allow cells to acclimate for a consistent period before adding the drug.
Issue 1.4: Drug Stability and Handling
This compound, like many chemical compounds, can degrade over time, especially when in solution.
-
Recommendation:
-
Prepare fresh stock solutions of this compound regularly. While some antifolates show stability in DMSO for extended periods when stored correctly, it is good practice to prepare fresh solutions for critical experiments.[16]
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When diluting in aqueous media for experiments, use the solution promptly. The stability of similar antifolates in aqueous solutions can be limited.[17][18][19][20]
-
Section 2: Development of Drug Resistance
Question 2: We initially observed good sensitivity of our cancer cell line to Trimetrexate, but over time, the cells have become less responsive. What could be the cause?
The development of acquired resistance is a common phenomenon with anticancer drugs, including antifolates like Trimetrexate.[21][22][23] This can occur through various mechanisms:
References
- 1. Incidences of problematic cell lines are lower in papers that use RRIDs to identify cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. embopress.org [embopress.org]
- 4. science.thewire.in [science.thewire.in]
- 5. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Severe folate restriction results in depletion of and alteration in the composition of the intracellular folate pool, moderate sensitization to methotrexate and trimetrexate, upregulation of endogenous DHFR activity, and overexpression of metallothionein II and folate receptor alpha that, upon folate repletion, confer drug resistance to CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous changes in various mechanisms that mediate the cell incorporation of folate compounds account for low levels of resistance to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.plos.org [journals.plos.org]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Trimetrexate Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Trimetrexate trihydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trimetrexate and what are its main off-target effects?
Trimetrexate is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is crucial for converting dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA replication.[1] By inhibiting DHFR, Trimetrexate leads to the depletion of these precursors, ultimately causing cell death, particularly in rapidly dividing cells.[1][2] The primary off-target effects of Trimetrexate stem from its action on healthy, rapidly proliferating cells in the body, leading to:
-
Myelosuppression: Suppression of bone marrow activity, resulting in neutropenia (low neutrophils) and thrombocytopenia (low platelets).[2][3][4]
-
Gastrointestinal Toxicity: Inflammation and ulceration of the mucosal lining (mucositis).[4]
-
Hepatotoxicity: Liver damage, often indicated by elevated liver enzymes.[4]
-
Nephrotoxicity: Kidney damage.
Q2: What is the most common strategy to reduce Trimetrexate-induced toxicity?
The co-administration of leucovorin (folinic acid) is the standard and most effective method to mitigate the off-target toxicity of Trimetrexate.[2][3] Leucovorin is a reduced form of folic acid that can be readily converted to tetrahydrofolate without the need for DHFR.[3] Host cells can effectively take up leucovorin and use it to replenish their tetrahydrofolate pool, thus bypassing the DHFR inhibition by Trimetrexate and resuming normal DNA and RNA synthesis.[3] Importantly, some target organisms, like Pneumocystis jirovecii, are less efficient at transporting leucovorin, allowing for a therapeutic window where the host is protected while the target is still inhibited.[2]
Q3: Are there alternative or emerging strategies to reduce the off-target effects of Trimetrexate?
Yes, several alternative strategies are being explored to enhance the therapeutic index of Trimetrexate:
-
Drug Delivery Systems: Encapsulating Trimetrexate in nanoformulations, such as liposomes or PEGylated nanoparticles, can alter its pharmacokinetic profile.[5][6] This can lead to preferential accumulation at the target site (e.g., a tumor) and reduced exposure of healthy tissues, thereby minimizing off-target toxicity. While specific data for liposomal Trimetrexate is limited, studies with the similar antifolate pemetrexed have shown promising results.[7]
-
Combination Therapies: Combining Trimetrexate with agents that selectively enhance its activity in target cells or protect normal cells can reduce off-target effects. For instance, the use of nucleoside transport inhibitors, such as dipyridamole, has been investigated.[8][9] The rationale is that some cells can salvage nucleosides from their environment to bypass the effects of DHFR inhibition. Blocking this salvage pathway could potentiate the effect of Trimetrexate in target cells.[8][9]
Q4: How can I monitor for Trimetrexate-induced myelosuppression in my experiments?
Myelosuppression can be effectively monitored using the Colony-Forming Unit (CFU) assay.[10][11] This in vitro assay assesses the ability of hematopoietic progenitor cells from bone marrow to proliferate and differentiate into colonies of mature blood cells in the presence of the drug. A reduction in the number or size of colonies indicates myelotoxicity.
Q5: What are the key considerations for designing in vitro experiments to test strategies for reducing Trimetrexate's off-target effects?
-
Cell Line Selection: Use a panel of cell lines that includes your target cells (e.g., cancer cell lines) and representative off-target cells (e.g., hematopoietic progenitor cells, hepatocytes, renal proximal tubule epithelial cells).
-
Dose-Response Curves: Generate dose-response curves for Trimetrexate alone and in combination with your protective strategy (e.g., leucovorin, nanoformulation) in all cell lines.
-
Appropriate Controls: Include vehicle controls, Trimetrexate-only controls, and controls for the protective agent alone.
-
Relevant Endpoints: Measure cell viability (e.g., MTT, MTS assay), apoptosis (e.g., caspase activity, Annexin V staining), and specific markers of organ toxicity (e.g., liver enzyme leakage, kidney injury biomarkers).
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in non-target cells in vitro.
| Potential Cause | Troubleshooting Step |
| Trimetrexate concentration is too high. | Perform a dose-response titration to determine the optimal concentration that kills target cells while minimizing toxicity to non-target cells. |
| Inadequate leucovorin rescue. | Optimize the concentration and timing of leucovorin co-administration. Leucovorin should typically be added concurrently with or shortly after Trimetrexate. |
| High sensitivity of the non-target cell line. | Consider using a more resistant non-target cell line if it still represents the relevant biology. Alternatively, focus on strategies that enhance the therapeutic window. |
| Experimental error. | Verify calculations, dilutions, and cell seeding densities. Ensure proper mixing of reagents. |
Issue 2: Leucovorin rescue appears to be protecting the target cells.
| Potential Cause | Troubleshooting Step |
| Target cells efficiently transport leucovorin. | This is a known limitation for some cancer cells. Investigate alternative rescue strategies or combination therapies that do not rely on differential folate transport. |
| Leucovorin concentration is excessively high. | Titrate the leucovorin concentration to find the minimum effective dose that protects non-target cells without significantly compromising Trimetrexate's efficacy against target cells. |
| Timing of leucovorin administration is suboptimal. | Experiment with different timing protocols for leucovorin addition relative to Trimetrexate exposure. |
Issue 3: Inconsistent results in Colony-Forming Unit (CFU) assays.
| Potential Cause | Troubleshooting Step |
| Variability in bone marrow cell isolation. | Standardize the cell isolation protocol to ensure consistent cell viability and progenitor cell numbers. |
| Improper preparation of semi-solid medium. | Ensure the methylcellulose medium is properly thawed, mixed, and aliquoted to avoid bubbles and ensure a homogenous cell suspension. |
| Suboptimal incubation conditions. | Maintain a humidified incubator at 37°C and 5% CO2 to prevent the culture dishes from drying out. |
| Subjectivity in colony counting. | Establish clear criteria for identifying and counting colonies. If possible, have a second person score the plates blindly. |
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of Trimetrexate (IC50 Values)
| Cell Line | Cell Type | Trimetrexate IC50 (nM) | Reference |
| Human DHFR | Enzyme | 4.74 | [1] |
| CCRF-CEM | Human T-cell Leukemia | ~10-50 | [12] |
| SNU-C4 | Human Colon Cancer | ~100,000 (cell growth inhibition by 50-60% at 0.1 mM) | [1] |
| NCI-H630 | Human Colon Cancer | ~100,000 (cell growth inhibition by 50-60% at 0.1 mM) | [1] |
| Murine Hematopoietic Progenitors (CFU-GM) | Normal Bone Marrow Cells | Toxicity comparable to methotrexate | [10] |
Table 2: Effect of Leucovorin Rescue on Trimetrexate-Induced Myelosuppression in vivo (Rodent Model)
| Treatment Group | Trimetrexate Dose (mg/kg/day) | Leucovorin Dose (mg/kg, twice daily) | Myelosuppression Severity | Lethality | Reference | | :--- | :--- | :--- | :--- | :--- | | Control | 0 | 0 | None | 0% | | | Trimetrexate Alone | 25 | 0 | Dose-related | Dose-related | | | Trimetrexate + Leucovorin | 25 | 1 | Reduced | Prevented | | | Trimetrexate + Leucovorin | 25 | 5 | Reduced | Prevented | | | Trimetrexate + Leucovorin | 25 | 20 | Reduced | Prevented | | | Trimetrexate + Leucovorin | 25 | 50 | Reduced | Prevented | |
Experimental Protocols
Protocol 1: In Vitro Myelosuppression Assessment using Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methodologies for assessing the effects of cytotoxic agents on hematopoietic progenitor cells.
Materials:
-
Fresh bone marrow aspirate (human or animal model)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
MethoCult™ medium (e.g., from STEMCELL Technologies)
-
This compound
-
Leucovorin (optional)
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Bone Marrow Cell Isolation:
-
Isolate mononuclear cells from the bone marrow aspirate using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Wash the cells twice with IMDM containing 2% FBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Prepare a cell suspension in IMDM with 2% FBS at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of Trimetrexate (and leucovorin, if applicable) in IMDM.
-
In a sterile tube, combine 0.3 mL of the cell suspension with 0.3 mL of the drug solution (or vehicle control) and 2.4 mL of MethoCult™ medium.
-
Vortex the tube vigorously for 2-3 seconds to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™ mixture into each of two 35 mm culture dishes.
-
Gently tilt and rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish or a specialized culture tray with a lid.
-
Add an open dish of sterile water to the larger container to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 12-14 days.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies in each dish. Colonies are typically defined as clusters of 50 or more cells.
-
Categorize colonies based on morphology (e.g., CFU-GM, BFU-E) if desired.
-
Calculate the percentage of colony inhibition for each Trimetrexate concentration compared to the vehicle control.
-
Protocol 2: In Vitro Hepatotoxicity Assessment
This protocol outlines a general procedure for assessing drug-induced liver injury using a human hepatocyte cell line (e.g., HepG2 or primary human hepatocytes).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
This compound
-
Positive control for hepatotoxicity (e.g., acetaminophen)
-
96-well cell culture plates
-
MTT or MTS reagent for viability assay
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Trimetrexate and the positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 24-48 hours.
-
-
Cytotoxicity Assessment:
-
LDH Assay (Membrane Integrity):
-
After the incubation period, collect 50 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.
-
-
MTT/MTS Assay (Cell Viability):
-
Add MTT or MTS reagent to the remaining cells in the wells according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity (for LDH assay) and the percentage of cell viability (for MTT/MTS assay) for each drug concentration relative to the vehicle control.
-
Determine the IC50 value for Trimetrexate.
-
Protocol 3: In Vitro Nephrotoxicity Assessment
This protocol provides a general framework for evaluating drug-induced kidney injury using a human renal proximal tubule epithelial cell line (e.g., HK-2).
Materials:
-
Renal proximal tubule epithelial cell line (e.g., HK-2)
-
Cell culture medium (e.g., Keratinocyte-SFM)
-
This compound
-
Positive control for nephrotoxicity (e.g., cisplatin)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Biomarker assay kits (e.g., KIM-1, NGAL ELISAs)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HK-2 cells in a 96-well plate at an appropriate density and allow them to form a confluent monolayer.
-
-
Drug Treatment:
-
Prepare serial dilutions of Trimetrexate and the positive control in cell culture medium.
-
Replace the culture medium with the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubate for 24-72 hours.
-
-
Toxicity Assessment:
-
Cell Viability:
-
Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Biomarker Analysis:
-
Collect the culture supernatant to measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Quantify the concentration of KIM-1 and NGAL in the supernatant and compare the levels in treated versus control wells.
-
Mandatory Visualizations
Caption: Trimetrexate's Mechanism of Action.
Caption: Leucovorin Rescue Mechanism.
Caption: In Vitro Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synergistic activity of combination therapy with PEGylated pemetrexed and gemcitabine for an effective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylated therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methotrexate and dipyridamole combination chemotherapy based upon inhibition of nucleoside salvage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization of hematopoietic stem and progenitor cells to trimetrexate using nucleoside transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of trimetrexate on hemopoietic progenitor cells in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leucovorin antagonizes the effects of trimetrexate on mouse hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Trimetrexate Activity: A Technical Support Guide on Serum Protein Binding
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of serum protein binding on the activity of Trimetrexate trihydrochloride (TMQ). Authored to address common experimental challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a clear visualization of the underlying principles.
Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), demonstrates extensive binding to serum proteins, a critical factor influencing its pharmacokinetic and pharmacodynamic properties. Understanding and accurately measuring this interaction is paramount for predicting efficacy, interpreting experimental results, and mitigating potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the significance of serum protein binding for Trimetrexate's (TMQ) activity?
Only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse into tissues to exert its therapeutic effect.[1][2] Trimetrexate is extensively bound to serum proteins, primarily albumin. This high degree of binding means that a large proportion of the drug in circulation is inactive and serves as a reservoir.[3] Variations in plasma protein levels, particularly albumin, can significantly alter the free fraction of TMQ, impacting both its efficacy and toxicity.[3]
Q2: What is the reported percentage of Trimetrexate (TMQ) binding to human serum proteins?
Q3: How does hypoalbuminemia affect Trimetrexate (TMQ) activity and toxicity?
In patients with low serum albumin levels (hypoalbuminemia), there are fewer available binding sites for TMQ. This leads to a higher fraction of the drug remaining unbound or "free" in the plasma.[3] An increased free fraction can result in greater therapeutic effect but also a significantly higher risk of dose-related toxicities, such as myelosuppression, mucositis, and hepatic toxicity.[3] Clinical data has shown a correlation between low baseline albumin levels (≤ 3.5 g/dL) and a higher incidence of severe or life-threatening toxic effects from trimetrexate.[3]
Q4: Can other drugs displace Trimetrexate (TMQ) from its protein binding sites?
Yes, co-administration of other drugs that also bind to albumin can lead to competitive displacement, increasing the free concentration of TMQ and potentially enhancing its toxicity.[6][7] Drugs with high protein binding affinity, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs), sulfonamides, and warfarin, are of particular concern.[1][5][8] While specific interaction studies focusing on TMQ displacement are limited, the principle of competitive binding is a critical consideration in polypharmacy scenarios.
Troubleshooting Experimental Assays
Accurate determination of Trimetrexate's protein binding is crucial for preclinical and clinical research. Below are common issues encountered during in vitro assays and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of TMQ in the assay system | Nonspecific binding to the apparatus: TMQ may adhere to the surfaces of the dialysis membrane, ultrafiltration device, or collection tubes.[9][10] | - Pre-treat the device: Before the experiment, incubate the device with a solution of the drug to saturate nonspecific binding sites. - Use low-binding materials: Employ silanized glassware or low-protein-binding plasticware. - Optimize membrane type: If using equilibrium dialysis or ultrafiltration, test different membrane materials (e.g., regenerated cellulose, polysulfone) to find one with minimal TMQ adsorption.[9] |
| Inconsistent or variable protein binding results | Equilibrium not reached: In equilibrium dialysis, insufficient incubation time can lead to inaccurate measurements.[11] Temperature and pH fluctuations: Protein binding is sensitive to changes in temperature and pH, which can alter protein conformation and binding affinity.[12] Inaccurate quantification of TMQ: Issues with the analytical method (e.g., HPLC, LC-MS/MS) used to measure TMQ concentrations. | - Optimize incubation time: Conduct a time-course experiment to determine the point at which equilibrium is reached. A standard protocol often recommends at least six hours.[11] - Maintain stable conditions: Ensure a constant and physiological temperature (37°C) and pH (7.4) throughout the experiment.[13] - Validate the analytical method: Confirm the linearity, accuracy, and precision of your TMQ quantification method in the presence of plasma or serum. |
| Unexpectedly high free fraction of TMQ | Protein degradation: Improper handling or storage of plasma/serum can lead to protein denaturation and reduced binding capacity. Presence of displacing agents: The plasma or serum sample may contain endogenous or exogenous substances that compete with TMQ for binding sites. | - Use fresh or properly stored plasma/serum: Aliquot and store plasma/serum at -80°C and avoid repeated freeze-thaw cycles. - Screen for interfering substances: If possible, analyze the plasma/serum for common displacing agents. |
| Unexpectedly low free fraction of TMQ | Drug precipitation: TMQ may precipitate out of solution at the concentrations used, especially in the buffer chamber of a dialysis setup. | - Check drug solubility: Ensure that the concentration of TMQ used is below its solubility limit in both the plasma/serum and the buffer. - Gentle agitation: During incubation, use a shaker to ensure proper mixing and prevent localized concentration gradients.[13] |
Experimental Protocols
Key Experiment: Determination of Trimetrexate-Protein Binding by Equilibrium Dialysis
This method is considered the gold standard for accurately measuring the unbound fraction of a drug.
Materials:
-
This compound (TMQ)
-
Human serum albumin (HSA) or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa
-
Incubator shaker set to 37°C
-
Analytical instrumentation for TMQ quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions, typically by soaking in distilled water followed by PBS.[6]
-
Sample Preparation: Prepare a stock solution of TMQ in a suitable solvent (e.g., DMSO) and then dilute it into human plasma or a solution of HSA in PBS to the desired final concentration. A typical starting concentration is 10 µM.
-
Dialysis Setup:
-
Assemble the equilibrium dialysis cells.
-
Pipette the TMQ-spiked plasma/HSA solution into the sample chamber of each well.
-
Pipette an equal volume of PBS into the buffer (dialysate) chamber of each well.
-
-
Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation (e.g., 100 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers of each well.
-
Sample Analysis:
-
To account for matrix effects, prepare matched standards. For the buffer samples, add an equivalent amount of drug-free plasma. For the plasma samples, add an equivalent amount of PBS.
-
Precipitate proteins from all samples (e.g., by adding acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for TMQ concentration using a validated analytical method.
-
-
Calculation of Percent Bound:
-
The concentration of TMQ in the buffer chamber represents the unbound (free) drug concentration (C_free).
-
The concentration of TMQ in the plasma chamber represents the total drug concentration (C_total).
-
Calculate the percent bound using the following formula: % Bound = ((C_total - C_free) / C_total) * 100
-
Visualizing the Impact of Serum Protein Binding
The following diagrams illustrate the key concepts related to the serum protein binding of Trimetrexate.
Figure 1. Equilibrium of Trimetrexate in the bloodstream.
Figure 2. Workflow for determining protein binding by equilibrium dialysis.
Figure 3. Consequence of hypoalbuminemia on Trimetrexate activity.
References
- 1. Warfarin Drug Interactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Studies on drug-human serum albumin binding: the current state of the matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Methotrexate and nonsteroidal antiinflammatory drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Concomitant use of low-dose methotrexate and NSAIDs and the risk of serious adverse events among patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drug-interactions-with-warfarin - Ask this paper | Bohrium [bohrium.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Modification of human serum albumin binding of methotrexate by folinic acid and certain drugs used in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Warfarin Interactions Checker - Drugs.com [drugs.com]
Technical Support Center: Trimetrexate Trihydrochloride Dose Adjustment for Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Trimetrexate trihydrochloride dosage when working with resistant cell lines. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3] By inhibiting DHFR, Trimetrexate blocks the conversion of dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. This disruption of nucleotide production ultimately leads to cell death.[2][3][4] Unlike methotrexate, Trimetrexate is more lipophilic and can enter cells via passive diffusion, making it effective against some methotrexate-resistant cells with impaired folate transport systems.[4][5]
Q2: What are the common mechanisms of resistance to Trimetrexate in cell lines?
Cell lines can develop resistance to Trimetrexate through several mechanisms:
-
Increased DHFR levels: Overexpression of the target enzyme, DHFR, due to gene amplification is a common resistance mechanism.[6][7] This increased enzyme concentration requires a higher dose of Trimetrexate to achieve the same level of inhibition.
-
Altered DHFR enzyme: Mutations in the DHFR gene can lead to a reduced binding affinity of Trimetrexate for the enzyme, thereby decreasing its inhibitory effect.[5]
-
Increased drug efflux: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can actively pump Trimetrexate out of the cell, reducing its intracellular concentration.[8]
-
Decreased drug uptake: While Trimetrexate primarily enters cells through passive diffusion, some studies suggest that impaired transport mechanisms can contribute to resistance.[6]
Q3: How do I establish a Trimetrexate-resistant cell line?
Developing a resistant cell line involves exposing the parental cell line to gradually increasing concentrations of Trimetrexate over a prolonged period. A general protocol is as follows:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Trimetrexate for your parental cell line.
-
Initial low-dose exposure: Culture the cells in a medium containing Trimetrexate at a concentration equal to or slightly below the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are growing steadily, increase the Trimetrexate concentration in the medium. A common approach is to increase the dose by 1.5 to 2-fold.[2]
-
Monitor and passage: Continuously monitor the cells for growth and viability. Passage the cells when they reach 70-80% confluency. It is crucial to change the medium with the appropriate Trimetrexate concentration regularly.[7]
-
Repeat and confirm resistance: Repeat the dose escalation steps until the desired level of resistance is achieved. The resistance level should be confirmed by re-evaluating the IC50, which should be significantly higher than that of the parental cell line.[9]
-
Cryopreserve at intervals: It is good practice to cryopreserve cells at different stages of resistance development.[2][7]
Q4: How do I adjust the Trimetrexate dose for a resistant cell line?
The dose adjustment will depend on the level of resistance, which is quantified by the fold-resistance (the ratio of the IC50 of the resistant line to the IC50 of the parental line).
-
Initial dose-ranging study: For a newly established resistant line, it is essential to perform a dose-response experiment to determine the new IC50. Test a wide range of Trimetrexate concentrations, starting from the IC50 of the parental line and extending to concentrations several-fold higher than the concentration used to maintain the resistant line.
-
Dose escalation based on fold-resistance: As a starting point for experiments, you can use a dose that is equivalent to the new IC50 or a dose that is proportionally higher based on the fold-resistance. For example, if a resistant line is 10-fold more resistant, you might start with a dose that is 10 times higher than the effective dose for the parental line.
-
Consider the resistance mechanism:
-
For cells with DHFR overexpression , a higher concentration of Trimetrexate will likely be needed to saturate the excess enzyme.
-
For cells with increased drug efflux , the effective intracellular concentration is lower. Therefore, a higher external concentration is required. In some cases, co-administration with an MDR inhibitor like verapamil can help to overcome this resistance, although this may not always be effective for Trimetrexate.[8]
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Parental cell line dies off completely during resistance development. | The initial Trimetrexate concentration is too high, or the dose escalation is too rapid. | Start with a concentration at or below the IC50. Increase the drug concentration more gradually, allowing more time for the cells to adapt between dose increases. |
| Resistant cell line loses its resistance over time. | The cell line was cultured without the selective pressure of Trimetrexate. | Always maintain resistant cell lines in a medium containing the appropriate concentration of Trimetrexate. Regularly re-verify the IC50 to ensure the resistance phenotype is stable. |
| High variability in experimental results with the resistant cell line. | The resistant cell population is heterogeneous. | Perform single-cell cloning to establish a monoclonal resistant cell line. This will ensure a more uniform response to the drug. |
| Trimetrexate appears to have no effect on the resistant cell line, even at very high concentrations. | The resistance mechanism may be extremely efficient (e.g., very high levels of DHFR or a highly active efflux pump). The drug may have degraded. | Confirm the resistance mechanism if possible. Consider using Trimetrexate in combination with other agents that may circumvent the resistance mechanism. Always use freshly prepared Trimetrexate solutions. |
Quantitative Data Summary
| Cell Line | Resistance Mechanism | Parental IC50 (approx.) | Resistant IC50 (approx.) | Fold Resistance | Reference |
| CCRF-CEM/MTX60-PGA | Impaired MTX transport | ~10 nM (MTX) | ~600 nM (MTX) | ~60 | [6] |
| CCRF-CEM/MTX5000-PGA | Impaired MTX transport + increased DHFR | ~10 nM (MTX) | ~50,000 nM (MTX) | ~5000 | [6] |
| MOLT-3/TMQ200 | Increased DHFR + decreased TMQ accumulation | Not specified | 200-fold resistant | 200 | [8] |
| Doxorubicin-resistant human carcinoma cells | Multidrug resistance phenotype | Not specified | 17 to 26-fold more resistant to trimetrexate | 17-26 | [3] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of Trimetrexate in complete culture medium. A common starting range is 0.01 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the Trimetrexate dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Trimetrexate concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Trimetrexate's mechanism of action and resistance pathways.
Caption: Workflow for developing and dosing resistant cell lines.
References
- 1. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-resistance to the lipid-soluble antifolate trimetrexate in human carcinoma cells with the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cytotoxicity of trimetrexate against antifolate-resistant human T-cell leukemia cell lines developed in oxidized or reduced folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Trimetrexate trihydrochloride degradation and handling precautions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with trimetrexate trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Trimetrexate and how does it work?
Trimetrexate is a synthetic inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary coenzyme in the synthesis of DNA, RNA, and proteins.[3] By inhibiting DHFR, trimetrexate disrupts these synthesis processes, leading to cell death.[1][3] This mechanism makes it effective against rapidly proliferating cells, such as malignant cells.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily utilized in oncology research as an antineoplastic agent.[4] It is effective against various cancer types, including those resistant to other chemotherapies.[4] Additionally, it is used in studies related to infectious diseases, particularly for opportunistic infections like Pneumocystis jirovecii pneumonia (PCP) in immunocompromised individuals.[5]
Q3: What is the purpose of the trihydrochloride salt form?
The trihydrochloride salt form of trimetrexate is used to enhance its stability and solubility, which is crucial for its formulation and delivery in experimental and clinical settings.[4]
Troubleshooting Guide
Problem: I am observing a precipitate in my reconstituted trimetrexate solution.
-
Possible Cause 1: Incorrect Reconstitution Solvent.
-
Possible Cause 2: Incompatibility with other agents.
-
Possible Cause 3: Solution is cloudy or contains particulate matter upon reconstitution.
Problem: I am concerned about the stability of my prepared trimetrexate solution during my experiment.
-
Solution: The stability of trimetrexate in solution is dependent on storage conditions. Refer to the stability data tables below for specific guidance. For long-term storage of stock solutions, aliquoting and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[7]
Degradation and Stability
Trimetrexate can degrade under certain conditions. The primary metabolic pathway involves oxidative O-demethylation, followed by conjugation to glucuronide or sulfate.[1][2]
Table 1: Stability of Trimetrexate Solutions
| Salt Form | Solvent | Concentration | Temperature | Stability Details |
| Trimetrexate Glucuronate | Sterile Water | 5.0 mg/mL | 37°C | Half-life of 51.6 ± 0.8 days. 10% degradation occurs by 7.9 days.[8] |
| Reconstituted Solution | 5% Dextrose or Sterile Water | 12.5 mg/mL | Room Temperature (20-25°C) | Stable for up to 6 hours.[6] |
| Reconstituted Solution | 5% Dextrose or Sterile Water | 12.5 mg/mL | Refrigerated (2-8°C) | Stable for up to 24 hours.[6] |
| Diluted Solution | 5% Dextrose or Sterile Water | 0.25-2 mg/mL | Room Temperature or Refrigerated | Stable for up to 24 hours. Do not freeze.[6] |
| Stock Solution | Appropriate Solvent | Not Specified | -20°C | Stable for up to 1 year.[7] |
| Stock Solution | Appropriate Solvent | Not Specified | -80°C | Stable for up to 2 years.[7] |
The major degradation product of trimetrexate glucuronate in an aqueous solution has been identified as (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline.[8]
Handling Precautions
Trimetrexate is a cytotoxic agent and should be handled with care.
Q1: What personal protective equipment (PPE) should I use when handling trimetrexate?
While specific guidelines for this compound are not detailed in the provided results, standard precautions for handling antineoplastic agents should be followed. This includes:
-
Disposable gloves
-
Protective gowns
-
Eye and face protection
Q2: What should I do in case of a spill?
Follow your institution's standard operating procedures for cleaning up cytotoxic spills. This generally involves using a spill kit containing absorbent materials, cleaning agents, and appropriate PPE.
Q3: Are there any known incompatibilities I should be aware of?
Yes, trimetrexate is incompatible with solutions containing chloride ions and with foscarnet, as this can cause precipitation.[6] It should also not be mixed directly with leucovorin.[6]
Q4: What are the primary toxicities associated with trimetrexate?
The dose-limiting toxicity of trimetrexate is myelosuppression, which can lead to neutropenia, thrombocytopenia, and anemia.[1][9] To mitigate these effects, concurrent administration of leucovorin is required.[9] Other potential toxicities include renal and hepatic impairment.[6]
Experimental Protocols
Protocol 1: Reconstitution of Trimetrexate for Injection (Glucuronate Salt)
This protocol is based on the instructions for the commercially available injectable form.
-
Aseptic Technique: Perform all steps under aseptic conditions in a biological safety cabinet.
-
Reconstitution:
-
Mixing: Gently swirl the vial to ensure the powder is completely dissolved. The resulting solution will have a concentration of 12.5 mg/mL and should be a pale greenish-yellow.[6]
-
Inspection: Visually inspect the solution for any particulate matter or cloudiness. Discard if observed.[6]
-
Dilution for Infusion: Further dilute the reconstituted solution with 5% dextrose to a final concentration of 0.25 to 2 mg/mL.[6]
Visualizations
Caption: Workflow for preparing and using Trimetrexate solutions.
Caption: Major degradation product of Trimetrexate in aqueous solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate - Wikipedia [en.wikipedia.org]
- 3. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1658520-97-8 | >98% [smolecule.com]
- 5. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of trimetrexate, a new non-classical antifolate, in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Validation & Comparative
A Comparative Analysis of Trimetrexate and Other Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Trimetrexate and other prominent Dihydrofolate Reductase (DHFR) inhibitors, supported by experimental data. We will delve into their mechanisms of action, comparative cytotoxicity, and the experimental protocols used to evaluate their performance.
Introduction to DHFR Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division. By inhibiting DHFR, these drugs disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells. This mechanism has established DHFR inhibitors as a cornerstone of chemotherapy for various malignancies.
Trimetrexate is a non-classical, lipophilic DHFR inhibitor. Unlike classical folate antagonists such as Methotrexate, Trimetrexate's entry into cells is not dependent on the reduced folate carrier (RFC) transport system. This characteristic allows it to be effective against some Methotrexate-resistant tumors where resistance is due to impaired transport. Pemetrexed is another key DHFR inhibitor that also targets other enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Trimetrexate, Methotrexate, and Pemetrexed in various cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Trimetrexate IC50 (µM) | Methotrexate IC50 (µM) | Pemetrexed IC50 (µM) | Reference |
| BOT-2 | Human Breast Cancer | Active | Inactive | Inactive | [1] |
| CCRF-CEM-RF | Human T-cell Leukemia (RFC-positive) | 7.5 | 0.98 | Not Reported | [2] |
| CCRF-CEM-FBP | Human T-cell Leukemia (RFC-negative) | 0.059 | 251 | Not Reported | [2] |
Note: The activity in the BOT-2 cell line was determined by an MTT assay after 144 hours of exposure. The IC50 values for the CCRF-CEM cell lines were determined after a 4-hour incubation. The results in the BOT-2 cell line highlight Trimetrexate's efficacy where Methotrexate and Pemetrexed were inactive, which the study suggests is likely due to Trimetrexate's lipophilic nature and ability to enter cells independently of carrier mechanisms[1]. The data from the CCRF-CEM cell lines demonstrates Trimetrexate's potency in cells that are resistant to Methotrexate due to a lack of the reduced folate carrier (RFC)[2].
Signaling Pathway and Mechanism of Action
DHFR inhibitors exert their cytotoxic effects by disrupting the folate metabolic pathway, which is essential for nucleotide synthesis. The following diagram illustrates the central role of DHFR and the points of inhibition by these drugs.
Caption: The DHFR signaling pathway and the inhibitory action of antifolates.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of compounds against purified DHFR enzyme.
Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors (Trimetrexate, Methotrexate, Pemetrexed)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHFR enzyme, and the test inhibitor at various concentrations.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxic effects of DHFR inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., BOT-2, CCRF-CEM)
-
Cell culture medium and supplements
-
DHFR inhibitors (Trimetrexate, Methotrexate, Pemetrexed)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DHFR inhibitors and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 or 144 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the inhibitor concentration.
Caption: A typical experimental workflow for determining IC50 values using the MTT assay.
Conclusion
Trimetrexate demonstrates significant efficacy as a DHFR inhibitor, particularly in cancer cell lines that have developed resistance to classical antifolates like Methotrexate due to impaired drug transport. Its lipophilic nature allows it to bypass the reduced folate carrier system, providing a therapeutic advantage in certain contexts. The comparative data presented in this guide underscores the importance of considering the specific molecular characteristics of both the drug and the target cancer cells when selecting a DHFR inhibitor for research or therapeutic development. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel DHFR inhibitors.
References
Trimetrexate Trihydrochloride: A Comparative Analysis of Anti-Cancer Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Trimetrexate (TMTX) trihydrochloride in preclinical xenograft models. Trimetrexate, a lipophilic antifolate, demonstrates a distinct pharmacological profile compared to the classical folate antagonist, methotrexate (MTX). Its ability to bypass the reduced folate carrier system, a common mechanism of MTX resistance, has positioned it as a subject of interest in oncology research. This document synthesizes available preclinical data to offer an objective comparison with other anti-cancer agents, supported by experimental details and pathway diagrams.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Trimetrexate exerts its cytotoxic effects by potently inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis.[1][2] By blocking this enzymatic step, Trimetrexate leads to the depletion of intracellular tetrahydrofolate, thereby disrupting DNA replication and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2] Unlike methotrexate, Trimetrexate's lipophilic nature allows it to enter cells via passive diffusion, independent of the reduced folate carrier protein, and it is not a substrate for polyglutamylation, processes that can be sources of resistance to methotrexate.[3][4]
Caption: Mechanism of action of Trimetrexate (TMTX) in cancer cells.
Comparative Efficacy in Preclinical Models
Preclinical studies have consistently demonstrated that Trimetrexate possesses a broader spectrum of antitumor activity than methotrexate.[3] Its efficacy has been particularly noted in models of methotrexate-resistant tumors.
Performance in Hematological Malignancy Models
In a murine model of chronic myeloid leukemia (32Dp210), Trimetrexate administration, particularly in combination with the nucleoside transport inhibitor prodrug NBMPR-P, effectively inhibited tumor progression and improved the survival of tumor-bearing animals.[5] Notably, the maximum tolerated dose of Trimetrexate was higher and more effective in mice engrafted with marrow expressing a drug-resistant form of DHFR, highlighting a potential strategy for enhancing its therapeutic index.[5]
Furthermore, in a study utilizing severe combined immunodeficiency (SCID) mice bearing methotrexate-transport-resistant human acute lymphoblastic leukemia tumors, Trimetrexate treatment, both alone and in combination with leucovorin, resulted in significant tumor regressions.[6]
| Model | Drug(s) | Key Findings | Reference |
| Murine Chronic Myeloid Leukemia (32Dp210) | Trimetrexate + NBMPR-P | Inhibited tumor progression and improved survival. | [5] |
| Methotrexate-Resistant Human Acute Lymphoblastic Leukemia (CCRF-CEM) Xenograft | Trimetrexate | Induced tumor regression. | [6] |
| P388 Leukemia (in vivo) | Trimetrexate + 5-Fluorouracil | Increased life span by 183% and reduced tumor cell burden by 6.7 logs. | [7] |
Activity in Solid Tumor Xenografts
While extensive comparative data from solid tumor xenograft models is limited in readily available literature, preclinical evidence suggests Trimetrexate's activity against a range of solid tumors, including breast, non-small-cell lung, and head and neck cancers.[3][8]
In a comparative in vitro study using the BOT-2 human breast cancer cell line, Trimetrexate demonstrated cytotoxic activity, whereas methotrexate and pemetrexed were inactive, likely due to poor cell penetration.[9] This suggests a potential advantage for Trimetrexate in tumors with impaired transport mechanisms for other antifolates.
| Cancer Type (Cell Line) | Drug(s) | Endpoint | Result | Reference |
| Breast Cancer (BOT-2) | Trimetrexate | Cytotoxicity | Active | [9] |
| Breast Cancer (BOT-2) | Methotrexate | Cytotoxicity | Inactive | [9] |
| Breast Cancer (BOT-2) | Pemetrexed | Cytotoxicity | Inactive | [9] |
| Colon Carcinoma (SNU-C4) | Trimetrexate (10 µM, 24h) | Clonogenic Survival | 50% lethality | [10] |
| Colon Carcinoma (NCI-H630) | Trimetrexate (10 µM, 24h) | Clonogenic Survival | No effect | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summarized methodologies from the cited studies.
Murine Chronic Myeloid Leukemia Model
-
Cell Line: 32Dp210 murine cell line.
-
Animal Model: Mice engrafted with transgenic tyrosine-22 DHFR marrow.
-
Drug Administration: Maximum tolerated dose of Trimetrexate administered with the nucleoside transport inhibitor prodrug nitrobenzylmercaptopurine ribose-5'-monophosphate (NBMPR-P). A lower dose of Trimetrexate (60 mg/kg/day) was used in normal tumor-bearing mice.[5]
-
Efficacy Evaluation: Tumor progression was monitored, and animal survival was recorded.[5]
Human Acute Lymphoblastic Leukemia Xenograft Model
-
Cell Line: Methotrexate-transport-resistant CCRF-CEM human acute lymphoblastic leukemia cells.
-
Animal Model: Severe combined immunodeficiency (SCID) mice.
-
Drug Administration: Treatment with Trimetrexate alone or in combination with leucovorin.
-
Efficacy Evaluation: Tumor regression was assessed.[6]
Caption: A generalized workflow for a xenograft efficacy study.
Combination Therapies
The anti-cancer activity of Trimetrexate can be enhanced when used in combination with other chemotherapeutic agents. A notable example is its synergistic effect with 5-fluorouracil (5-FU). In a P388 leukemia model, the sequential administration of Trimetrexate followed by 5-FU resulted in a significantly greater increase in lifespan and reduction in tumor cell burden compared to either agent alone.[7] This synergy is attributed to Trimetrexate-induced elevation of intracellular phosphoribosyl pyrophosphate (PRPP), which facilitates the activation of 5-FU.
Conclusion
Trimetrexate trihydrochloride exhibits significant anti-cancer activity in various preclinical models, particularly against tumors that have developed resistance to methotrexate. Its distinct mechanism of cellular uptake and metabolism provides a clear rationale for its investigation in specific cancer subtypes. While the available data from xenograft models of solid tumors are not as comprehensive as those for hematological malignancies, the existing evidence, coupled with in vitro studies, suggests that Trimetrexate holds promise, especially in combination therapies. Further head-to-head comparative studies in a broader range of solid tumor xenograft models are warranted to fully elucidate its therapeutic potential relative to current standard-of-care agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetrexate: clinical development of a nonclassical antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimetrexate inhibits progression of the murine 32Dp210 model of chronic myeloid leukemia in animals expressing drug-resistant dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective treatment of SCID mice bearing methotrexate-transport-resistant human acute lymphoblastic leukemia tumors with trimetrexate and leucovorin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence and schedule-dependent synergy of trimetrexate in combination with 5-fluorouracil in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimetrexate: experience with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Determinants of trimetrexate lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Synergistic Landscapes: A Comparative Guide to Trimetrexate Trihydrochloride in Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Trimetrexate trihydrochloride (TMTX) with other key chemotherapeutic agents. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of TMTX's potential in combination cancer therapy.
Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has demonstrated significant therapeutic potential, particularly when combined with other cytotoxic agents.[1] Its lipophilic nature allows it to cross cell membranes independently of the reduced folate carrier, offering an advantage in overcoming methotrexate resistance.[1] This guide explores the synergistic interactions of TMTX with 5-fluorouracil, cisplatin, doxorubicin, and cyclophosphamide, summarizing key quantitative outcomes and elucidating the underlying mechanisms of these powerful combinations.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced antitumor effects achieved when Trimetrexate is used in combination with other chemotherapeutics.
Table 1: Synergistic Effects of Trimetrexate and 5-Fluorouracil (5-FU) in P388 Leukemia
| Treatment Group | Metric | Result | Reference |
| TMTX + 5-FU ("5-FU last" sequence) | Increased Lifespan | 183% | [2] |
| TMTX + 5-FU ("5-FU last" sequence) | Net Tumor Cell Burden Reduction | 6.7 logs | [2] |
| 5-FU (single agent) | Increased Lifespan | 111% | [2] |
| 5-FU (single agent) | Net Tumor Cell Burden Reduction | 2.6 logs | [2] |
Table 2: Therapeutic Synergy of Trimetrexate with Various Agents in P388 Leukemia
| Combination | Degree of Synergy | Key Outcomes | Reference |
| TMTX + Doxorubicin | High | Enhanced tumor cell kill | [3] |
| TMTX + Cyclophosphamide (Cytoxan) | High | Enhanced tumor cell kill | [3] |
| TMTX + Cisplatin | Moderate | Enhanced tumor cell kill | [3] |
| TMTX + 6-Thioguanine | High | Synergistic despite host toxicity | [3] |
| TMTX + Vincristine | Moderate | Enhanced tumor cell kill | [3] |
Deciphering the Mechanisms of Synergy: Signaling Pathways and Cellular Processes
The synergistic effects of Trimetrexate in combination with other chemotherapeutics stem from their complementary mechanisms of action. Visualizing these interactions provides a clearer understanding of how these drug combinations achieve superior anti-cancer activity.
The synergy between Trimetrexate and 5-fluorouracil is notably schedule-dependent, with the administration of TMTX prior to 5-FU yielding the most significant cytotoxic effects.[2] TMTX inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition disrupts the de novo purine synthesis pathway, leading to an accumulation of phosphoribosyl pyrophosphate (PRPP).[2] The elevated PRPP pools then enhance the conversion of 5-FU to its active cytotoxic metabolites, fluorouridine monophosphate (FUMP) and ultimately fluorodeoxyuridine monophosphate (FdUMP), which potently inhibits thymidylate synthase, a key enzyme in DNA synthesis.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key experiments cited in this guide.
In Vitro Clonogenic Survival Assay
This assay is utilized to determine the cytotoxic effects of drug combinations on the reproductive viability of cancer cells.[5]
-
Cell Culture: Human colon carcinoma HCT-8 cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Trimetrexate and 5-fluorouracil are dissolved in a suitable solvent to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
-
Treatment Incubation: Cells are seeded in culture plates and allowed to attach overnight. They are then exposed to the drugs according to a predetermined schedule. For sequential treatment, one drug is added for a specific duration, after which the medium is replaced with a medium containing the second drug. For simultaneous treatment, both drugs are added at the same time.
-
Colony Formation: Following drug exposure, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium to allow for the formation of distinct colonies.
-
Staining and Counting: After a suitable incubation period (typically 7-14 days), the colonies are fixed with a solution such as methanol and stained with crystal violet. Colonies containing at least 50 cells are then counted.
-
Data Analysis: The surviving fraction of cells for each treatment is calculated relative to the untreated control. Synergy, additivity, or antagonism of the drug combination is then determined using methods such as the isobologram analysis or the Combination Index (CI) method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo P388 Leukemia Model
This animal model is used to evaluate the therapeutic efficacy of drug combinations in a living organism.
-
Animal Model: Murine P388 leukemia cells are implanted intraperitoneally into recipient mice.
-
Drug Administration: Trimetrexate and the combination drug (e.g., 5-fluorouracil, doxorubicin, cyclophosphamide, cisplatin) are administered to the mice according to a specified dose and schedule. This can include single-agent control groups and multiple combination schedules.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival. Body weight changes are often recorded as an indicator of toxicity.
-
Efficacy Endpoints: The primary efficacy endpoint is the median survival time of the treated groups compared to the untreated control group. The percentage of increased lifespan (% ILS) is a common metric for evaluating efficacy. Another endpoint is the net log cell kill, which is calculated from the difference in survival times between treated and control groups.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in survival between the treatment groups. A combination is considered synergistic if it produces a significantly greater therapeutic effect than the individual drugs alone.
Concluding Remarks
The evidence presented in this guide underscores the potential of this compound as a valuable component of combination chemotherapy. The synergistic interactions with 5-fluorouracil, cisplatin, doxorubicin, and cyclophosphamide, demonstrated through both in vitro and in vivo studies, offer promising avenues for enhancing anti-cancer efficacy. The detailed experimental protocols and mechanistic insights provided herein are intended to support further research and development in this critical area of oncology. A thorough understanding of these synergistic relationships is paramount for designing more effective and less toxic cancer treatment regimens.
References
- 1. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence and schedule-dependent synergy of trimetrexate in combination with 5-fluorouracil in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of de novo purine synthesis inhibitors on 5-fluorouracil metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Trimetrexate Efficacy and Acquired Resistance Mechanisms
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to antifolate drugs like Trimetrexate trihydrochloride is paramount for the development of next-generation cancer therapeutics. This guide provides a comprehensive comparison of Trimetrexate's performance against other antifolates, supported by experimental data, detailed protocols, and visual pathways to elucidate the complexities of drug resistance.
Trimetrexate, a lipophilic antifolate, distinguishes itself from classical counterparts like methotrexate by its ability to bypass the reduced folate carrier (RFC), a primary route of entry for many antifolates and a common site of resistance.[1][2] However, cancer cells employ a variety of other strategies to evade its cytotoxic effects. This guide will delve into these mechanisms, offering a comparative analysis with other antifolates to provide a clearer picture of the resistance landscape.
Comparative Analysis of Antifolate Resistance
The efficacy of antifolate drugs is often thwarted by the development of resistance. The following tables summarize key mechanisms of resistance and compare the susceptibility of Trimetrexate and other common antifolates to these changes.
| Mechanism of Resistance | Trimetrexate | Methotrexate (MTX) | Pemetrexed | Raltitrexed |
| Target Enzyme Modification | ||||
| DHFR Gene Amplification | Partial Resistance[1] | High Resistance[3][4] | Less Susceptible[5] | Not a primary target |
| DHFR Mutation | Can be effective depending on mutation | High Resistance | Less Susceptible | Not a primary target |
| TS Gene Amplification | Not a primary target | Not a primary target | High Resistance[6] | High Resistance[1] |
| Altered Drug Transport | ||||
| Impaired RFC-mediated influx | Circumvents resistance[1][2] | High Resistance[3][7][8] | Susceptible | Susceptible |
| Increased Efflux (e.g., MDR pumps) | Susceptible[9] | Less Susceptible | Susceptible | Susceptible |
| Altered Drug Metabolism | ||||
| Defective Polyglutamylation | Not a substrate for FPGS[1][9] | High Resistance[3] | Susceptible | Susceptible |
DHFR: Dihydrofolate Reductase; TS: Thymidylate Synthase; RFC: Reduced Folate Carrier; MDR: Multidrug Resistance; FPGS: Folylpolyglutamate Synthetase
Key Experimental Data on Trimetrexate Resistance
The following table presents a summary of experimental findings from studies on cell lines with acquired resistance to Trimetrexate and other antifolates.
| Cell Line | Resistance Mechanism | Fold Resistance to Trimetrexate | Fold Resistance to Methotrexate | Reference |
| WI-L2/TMQ | 50% decrease in drug influx | 62 | Fully Sensitive | [10] |
| CCRF-CEM/MTX60-PGA | Impaired MTX transport | At least as sensitive as parent | ~60 | [11] |
| CCRF-CEM/MTX140-LV | Increased DHFR (gene amplification) | Cross-resistant | ~140 | [11] |
| RAJI/MTX-R | 550-fold increased DHFR activity | Significant cross-resistance | 290 | [4] |
| CEM/MTX-R | Decreased MTX uptake | Collateral sensitivity | 210 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the investigation of Trimetrexate resistance.
Dihydrofolate Reductase (DHFR) Activity Assay
This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH, which is catalyzed by DHFR. The decrease in absorbance at 340 nm is proportional to the DHFR activity.
Materials:
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolate)
-
NADPH
-
Cell or tissue lysate
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant containing the cell lysate.
-
NADPH Standard Curve: Prepare a series of NADPH standards in DHFR Assay Buffer to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the cell lysate, DHFR Assay Buffer, and NADPH to the appropriate wells. Include a positive control (recombinant DHFR) and a background control (no lysate).
-
Initiate Reaction: Add the DHFR substrate to all wells except the background control.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
Data Analysis: Calculate the change in absorbance over time. Use the NADPH standard curve to determine the amount of NADPH consumed, which corresponds to the DHFR activity.
Cellular Drug Uptake Assay
This assay quantifies the amount of drug transported into cells over time.
Materials:
-
Radiolabeled Trimetrexate (e.g., [3H]Trimetrexate)
-
Cell culture medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Drug Incubation: Replace the medium with fresh medium containing radiolabeled Trimetrexate at the desired concentration. Incubate for various time points.
-
Wash: To terminate the uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to moles of drug using the specific activity of the radiolabeled compound. Normalize the drug uptake to the total protein content of the cells.
DHFR Gene Amplification Analysis
This protocol uses quantitative PCR (qPCR) to determine the copy number of the DHFR gene relative to a reference gene.
Materials:
-
Genomic DNA isolated from cells
-
Primers and probe for the DHFR gene
-
Primers and probe for a reference gene (e.g., RNase P)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant and parental (sensitive) cell lines.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the DHFR gene and the reference gene for each DNA sample. Include no-template controls.
-
qPCR Run: Perform the qPCR according to the instrument's instructions.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the DHFR and reference genes. Calculate the change in Ct (ΔCt) between the DHFR and reference gene for each sample. The relative copy number of the DHFR gene in the resistant cells compared to the parental cells can be calculated using the 2-ΔΔCt method.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Trimetrexate and a typical workflow for investigating acquired resistance.
Caption: Mechanism of action and resistance to Trimetrexate and Methotrexate.
Caption: Experimental workflow for investigating acquired Trimetrexate resistance.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. content.abcam.com [content.abcam.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. ark-tdm.com [ark-tdm.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic and transcriptomic analyses reveal a tandem amplification unit of 11 genes and mutations in mismatch repair genes in methotrexate-resistant HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Trimetrexate Trihydrochloride Across Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic effects of Trimetrexate trihydrochloride, a potent dihydrofolate reductase (DHFR) inhibitor, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemotherapeutic agent. Trimetrexate disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death, particularly in rapidly proliferating cancer cells.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
The inhibitory concentration 50 (IC50) value is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, providing a comparative view of its efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | SNU-C4 | 0.1 (for 50-60% growth inhibition) | [3][4] |
| NCI-H630 | 0.1 (for 50-60% growth inhibition) | [3][4] | |
| T-Cell Leukemia | CCRF-CEM | Sensitive (Specific IC50 not provided) | [5] |
| MOLT-3 | Sensitive (Specific IC50 not provided) | [5] | |
| Breast Cancer | MCF-7 | 10 | [1] |
| BOT-2 | Active (Specific IC50 not provided) | [3] | |
| Lung Cancer | - | Active in preclinical studies | [6][7] |
| Head and Neck Cancer | - | Active in preclinical studies | [6][7] |
Note: The activity of Trimetrexate in lung and head and neck cancers has been noted in preclinical and clinical trials, though specific IC50 values from comparative in vitro studies were not available in the reviewed literature.[6][7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of Trimetrexate.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle used to dissolve the drug.[8]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.[3]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.[8][9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 630 nm to subtract background absorbance.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of Trimetrexate that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[11]
Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of Trimetrexate on its molecular target, DHFR.
-
Reagent Preparation: A reaction mixture is prepared containing assay buffer, NADPH (the co-factor for DHFR), and the DHFR enzyme.[12][13]
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.[12]
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF).[12]
-
Kinetic Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12][14] The measurements are taken at regular intervals over a specific period.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence of Trimetrexate to the rate of the control reaction. The IC50 value is the concentration of Trimetrexate that causes 50% inhibition of DHFR activity.[15]
Mechanism of Action and Signaling Pathways
Trimetrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1][16] By blocking DHFR, Trimetrexate depletes the intracellular pool of tetrahydrofolate, leading to the disruption of nucleic acid and protein synthesis, ultimately resulting in cell death.[1]
The cytotoxic effects of Trimetrexate are particularly pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.[1] The inhibition of DNA synthesis leads to an arrest of the cell cycle, primarily at the G1/S phase transition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of trimetrexate lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Navigating the Disposal of Trimetrexate Trihydrochloride: A Protocol for Laboratory Professionals
For researchers and drug development professionals, the proper disposal of chemotherapeutic agents like trimetrexate trihydrochloride is a critical component of laboratory safety and regulatory compliance. As an antineoplastic agent, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
While trimetrexate is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it is considered a hazardous drug due to its cytotoxic properties.[1] Best practices, advocated by organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institutes of Health (NIH), recommend managing all antineoplastic agents as hazardous waste.[2][3]
Waste Characterization and Segregation
The cornerstone of proper this compound disposal lies in the accurate characterization and segregation of waste into two primary categories: trace chemotherapy waste and bulk chemotherapy waste.[4][5][6] The key determinant is the amount of residual drug.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original weight of the this compound. This includes "RCRA empty" containers, vials, syringes, IV bags, tubing, and personal protective equipment (PPE) such as gloves and gowns with minimal residual contamination.[4][5][6] | Yellow, rigid, leak-proof, and puncture-resistant container clearly labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY". |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original weight of the this compound. This includes partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[3][4][5] | Black, UN-rated, leak-proof, and sealed container clearly labeled "HAZARDOUS WASTE" and listing the contents. |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste generated in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Prior to handling this compound or its waste, don appropriate PPE, including:
- Two pairs of chemotherapy-rated gloves.
- A disposable gown.
- Eye protection (safety glasses or goggles).
- A respirator, if there is a risk of aerosolization.
2.0 Waste Segregation at the Point of Generation
2.1. Immediately after use, assess whether the waste is "trace" or "bulk." 2.2. For Trace Waste: 2.2.1. Place all items with less than 3% residual trimetrexate, such as empty vials, packaging, contaminated gloves, gowns, and labware, directly into a designated yellow trace chemotherapy waste container. 2.3. For Bulk Waste: 2.3.1. Place all items with more than 3% residual trimetrexate, such as partially filled vials or materials from a spill cleanup, into a designated black hazardous waste container. 2.4. Sharps: 2.4.1. Needles and syringes contaminated with trace amounts of trimetrexate should be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy sharps. 2.4.2. Syringes containing bulk amounts of trimetrexate must be disposed of in the black hazardous waste container.[7]
3.0 Container Management and Labeling
3.1. Ensure all waste containers are properly labeled and kept closed when not in use. 3.2. Do not overfill containers. Fill to the indicated line or approximately three-quarters full. 3.3. Store waste containers in a designated, secure area away from general lab traffic.
4.0 Spill Management
4.1. In the event of a this compound spill, cordon off the area. 4.2. Wearing appropriate PPE, use a chemotherapy spill kit to absorb the spill. 4.3. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk chemotherapy waste in the black hazardous waste container.[8]
5.0 Final Disposal
5.1. Once a waste container is full, securely seal it. 5.2. Arrange for pickup and disposal by a licensed hazardous waste management company. 5.3. Trace chemotherapy waste is typically disposed of via incineration.[4][6] 5.4. Bulk chemotherapy waste must be transported to a permitted hazardous waste treatment, storage, and disposal facility.[8] 5.5. Maintain all disposal records as required by institutional and regulatory policies.
Logical Workflow for Trimetrexate Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for segregating trimetrexate waste.
References
Essential Safety and Logistics for Handling Trimetrexate Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Laboratory Operations.
Trimetrexate trihydrochloride, a potent cytotoxic agent, necessitates stringent safety protocols to protect laboratory personnel from exposure and ensure a controlled research environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to address the specific challenges of handling this compound. Adherence to these procedures is critical for minimizing risk and maintaining a safe laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE) and engineering controls. All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard) | Provides a barrier against skin contact. Double gloving is highly recommended. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Face Shield | Worn over goggles | Provides an additional layer of protection for the face. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form outside of a containment device. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to prevent contamination and ensure the safety of all personnel.
1. Preparation and Reconstitution:
-
Pre-Handling: Before handling this compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood or biological safety cabinet should be covered with a disposable, plastic-backed absorbent pad.[4]
-
Reconstitution: When reconstituting the lyophilized powder, use a closed system drug-transfer device (CSTD) if available to minimize aerosol generation. Slowly inject the diluent down the side of the vial to avoid frothing. The reconstituted solution should be a pale greenish-yellow; do not use if cloudy or if precipitate is observed.[1]
2. Handling and Experimental Use:
-
Technique: Employ careful aseptic techniques to avoid contamination of yourself, your equipment, and the laboratory environment.
-
Transport: When moving the compound, whether in solid or solution form, use sealed, clearly labeled, and impact-resistant secondary containers.
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert others.
-
Spill Kit: Use a designated chemotherapy spill kit.
-
Cleanup:
-
For liquid spills, cover with an absorbent pad.
-
For powder spills, gently cover with a damp absorbent pad to avoid aerosolizing the powder.
-
Working from the outside in, carefully clean the area.
-
Decontaminate the spill area with a suitable cleaning agent followed by water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, pipette tips, and absorbent pads, must be segregated as hazardous cytotoxic waste.
-
Containerization: Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Hazardous Cytotoxic Waste." Sharps should be placed in a designated chemotherapy sharps container.
-
Final Disposal: Disposal of hazardous waste must comply with all federal, state, and local regulations. All overtly contaminated materials from a spill cleanup should be managed as hazardous waste.
Visual Workflow and Safety Logic
To further clarify the procedural flow and the interrelation of safety measures, the following diagrams are provided.
Caption: Workflow for handling this compound.
Caption: Interrelation of safety measures for handling cytotoxic compounds.
References
- 1. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 2. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teammed.com.au [teammed.com.au]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
